2-(Cyclobutylmethoxy)isonicotinic acid
Description
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNHXQTVFHWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(Cyclobutylmethoxy)isonicotinic Acid
CAS Registry Number: 1235440-03-5[1][2]
Executive Summary
2-(Cyclobutylmethoxy)isonicotinic acid (CAS 1235440-03-5) is a specialized pyridine-based building block utilized in the synthesis of pharmaceutical agents.[1] Characterized by a 4-carboxylic acid moiety and a 2-alkoxy substituent containing a cyclobutyl ring, this compound serves as a critical intermediate for optimizing lipophilicity and steric fit in Structure-Activity Relationship (SAR) campaigns. It is particularly relevant in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and G-Protein Coupled Receptor (GPCR) agonists, where the isonicotinic acid core mimics naturally occurring metabolites while the cyclobutyl tail modulates metabolic stability and binding affinity.
This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and handling standards, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Profile[1][3][4]
| Property | Specification |
| Chemical Name | 2-(Cyclobutylmethoxy)pyridine-4-carboxylic acid |
| CAS Number | 1235440-03-5 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| SMILES | O=C(O)c1ccnc(OCC2CCC2)c1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~2.8 (Pyridine N) |
| LogP (Predicted) | 2.1 – 2.5 (Moderate Lipophilicity) |
Structural Significance
The cyclobutylmethoxy group at the 2-position is strategically valuable. Unlike smaller cyclopropyl groups or flexible alkyl chains, the cyclobutyl ring provides a defined "pucker" conformation that can fill hydrophobic pockets in target proteins (e.g., allosteric sites of enzymes) without introducing excessive molecular weight. The ether linkage (-O-CH2-) improves metabolic stability compared to direct alkylation, resisting rapid oxidative dealkylation.
Synthetic Methodology
The synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid follows a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most robust route involves the displacement of a leaving group (chloride) on the electron-deficient pyridine ring by the alkoxide generated from cyclobutylmethanol.
-
Precursor A: 2-Chloroisonicotinic acid (CAS 6313-54-8) or Methyl 2-chloroisonicotinate.
-
Precursor B: Cyclobutylmethanol (CAS 4415-82-1).
-
Reagent: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Optimized Experimental Protocol
Scale: 10 mmol basis
-
Alkoxide Formation:
-
Charge an oven-dried reaction vessel with Cyclobutylmethanol (1.2 equiv) and anhydrous THF or DMF (10 mL/g).
-
Cool to 0°C under nitrogen (
) atmosphere. -
Portion-wise add Sodium Hydride (60% dispersion in oil, 2.5 equiv). Note: Excess base is required to deprotonate both the alcohol and the carboxylic acid if the free acid precursor is used.
-
Stir at 0°C for 30 minutes until gas evolution (
) ceases.
-
-
Coupling Reaction (
):-
Add 2-Chloroisonicotinic acid (1.0 equiv) directly to the alkoxide solution.
-
Heat the reaction mixture to 80–100°C for 4–6 hours.
-
Monitor: Use LC-MS to track the disappearance of the chloro-pyridine peak (
~157) and appearance of the product ( 208 ).
-
-
Workup & Purification:
-
Cool the mixture to room temperature.
-
Quench: Carefully add water to destroy excess hydride.
-
Isolation: Acidify the aqueous phase to pH 3–4 using 1N HCl. The product, being amphoteric but predominantly acidic here, will precipitate.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water and hexanes (to remove mineral oil from NaH).
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to achieve >98% purity.
-
Reaction Pathway Visualization
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Applications in Drug Discovery
This compound is primarily used as a scaffold in the development of small molecule inhibitors.
HIF-PH Inhibitors
The isonicotinic acid moiety mimics 2-oxoglutarate, a co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH). Inhibiting this enzyme stabilizes HIF-
-
Mechanism: The carboxylic acid and pyridine nitrogen chelate the active site Iron (
). -
Role of Cyclobutyl: The 2-alkoxy substituent extends into the hydrophobic pocket of the enzyme, improving potency and selectivity over other prolyl hydroxylases.
Analytical Characterization Standards
Researchers utilizing this CAS number should expect the following spectral signatures:
-
¹H NMR (DMSO-
):- 13.5 (br s, 1H, COOH)
- 8.3 (d, 1H, Pyridine H6)
- 7.4 (s, 1H, Pyridine H3)
- 7.2 (d, 1H, Pyridine H5)
-
4.1 (d, 2H,
) - 2.7 (m, 1H, Cyclobutyl CH)
-
1.8–2.1 (m, 6H, Cyclobutyl
)
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture (hygroscopic potential).
References
-
Sigma-Aldrich. (n.d.). 2-(Cyclobutylmethoxy)isonicotinic acid Product Analysis. Retrieved from
-
AK Scientific. (n.d.). 2-(Cyclobutylmethoxy)isonicotinic acid Safety Data Sheet. Retrieved from [1]
-
PubChem. (n.d.). 2-Chloroisonicotinic acid (Precursor Data). National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). Isonicotinic acid Synthesis and Derivatives. Retrieved from
Sources
Technical Deep Dive: 2-(Cyclobutylmethoxy)isonicotinic Acid
The following technical guide provides an in-depth structural and synthetic analysis of 2-(Cyclobutylmethoxy)isonicotinic acid , a specialized intermediate in medicinal chemistry.
Structural Architecture, Synthetic Pathways, and Medicinal Utility
CAS Registry Number: 1235440-03-5 Chemical Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol IUPAC Name: 2-(Cyclobutylmethoxy)pyridine-4-carboxylic acid[1][2]
Part 1: Executive Technical Summary
2-(Cyclobutylmethoxy)isonicotinic acid represents a high-value scaffold in the design of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and Phosphodiesterase 4 (PDE4) inhibitors . Its structure combines a polar, metal-chelating isonicotinic acid core with a lipophilic cyclobutylmethoxy tail.
In drug discovery, this molecule serves as a critical "linker-optimized" fragment. The cyclobutyl group provides a specific steric bulk that differs from standard methyl or benzyl ethers, offering enhanced metabolic stability against oxidative dealkylation while maintaining optimal lipophilicity (LogP) for membrane permeability.
Part 2: Molecular Structure & Electronic Properties
Pharmacophore Analysis
The molecule functions as a bi-functional pharmacophore . The isonicotinic acid moiety acts as a bioisostere for 2-oxoglutarate (2-OG), capable of bidentate chelation with the active site iron (Fe²⁺) in HIF-PH enzymes. The 2-alkoxy substituent extends into the hydrophobic pocket of the enzyme, improving binding affinity and selectivity.
| Structural Domain | Functionality | Medicinal Chemistry Role |
| Pyridine Core | Heterocyclic Scaffold | Provides rigidity and π-π stacking potential; modulates pKa of the acid. |
| C4-Carboxylic Acid | H-Bond Donor/Acceptor | Critical for salt bridge formation (e.g., with Arg residues) or metal chelation. |
| C2-Ether Linkage | Electronegative Spacer | Increases electron density on the pyridine ring via the mesomeric (+M) effect. |
| Cyclobutyl Group | Lipophilic Tail | Fills hydrophobic pockets (Val, Leu, Ile residues); restricts conformational freedom compared to n-butyl chains. |
Electronic "Push-Pull" System
The pyridine ring is electron-deficient (π-deficient). However, the alkoxy group at the 2-position acts as a strong electron donor (+M effect), significantly increasing the electron density at the 3 and 5 positions and the ring nitrogen. This modulation is crucial for:
-
Solubility: The ether oxygen increases aqueous solubility compared to alkyl-pyridines.
-
pKa Shift: The electron-donating effect raises the pKa of the pyridine nitrogen, making it a better proton acceptor than unsubstituted isonicotinic acid.
Part 3: Synthetic Methodology (SNAr Protocol)
The most robust route to 2-(cyclobutylmethoxy)isonicotinic acid is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinic acid (or its ester) with cyclobutylmethanol.
Reaction Logic
-
Substrate: 2-Chloroisonicotinic acid (CAS 6313-54-8). The chlorine at C2 is activated for displacement due to the electron-withdrawing nitrogen and the para-carboxylic acid group.
-
Nucleophile: Cyclobutylmethanol (generated as an alkoxide in situ).
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Strong bases are required to fully deprotonate the alcohol.
-
Solvent: DMF or DMSO (Polar aprotic solvents facilitate SNAr by stabilizing the transition state).
Step-by-Step Experimental Protocol
Note: This protocol assumes the use of methyl 2-chloroisonicotinate to avoid side reactions with the free acid, followed by hydrolysis.
Step 1: Alkoxide Formation
-
Charge an oven-dried reaction flask with Cyclobutylmethanol (1.2 equiv) and anhydrous DMF (10 volumes) under Nitrogen atmosphere.
-
Cool to 0°C in an ice bath.
-
Add Sodium Hydride (60% dispersion in oil, 1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear.
Step 2: SNAr Displacement
-
Add Methyl 2-chloroisonicotinate (1.0 equiv) dissolved in minimal DMF dropwise to the alkoxide solution.
-
Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.
-
Monitor: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:4) or LC-MS.
Step 3: Hydrolysis & Workup
-
Once the ester intermediate is formed, add LiOH (2.0 equiv) in water (2 volumes) directly to the reaction mixture.
-
Stir at 50°C for 2 hours to hydrolyze the methyl ester to the carboxylic acid.
-
Quench: Cool to room temperature and dilute with water.
-
Acidification: Adjust pH to ~3.0 using 1N HCl. The product, 2-(cyclobutylmethoxy)isonicotinic acid, will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis.
Part 4: Medicinal Chemistry Context (HIF-PH Inhibition)[3]
This molecule is structurally homologous to the "tail" regions of several clinical HIF-PH inhibitors. Understanding its binding mode is essential for SAR (Structure-Activity Relationship) optimization.
Mechanism of Action (The 2-OG Mimic)
HIF-Prolyl Hydroxylase enzymes require 2-oxoglutarate (2-OG) and Oxygen to hydroxylate HIF-1α. Inhibitors mimic 2-OG, binding to the catalytic iron center.
-
The Acid Head: The carboxylic acid of 2-(cyclobutylmethoxy)isonicotinic acid coordinates to the active site Fe²⁺.
-
The Ether Tail: The cyclobutylmethoxy group extends into a hydrophobic sub-pocket, displacing water molecules and increasing binding entropy.
SAR Logic: Why Cyclobutyl?
In SAR studies, the cycloalkyl ring size is critical:
-
Cyclopropyl: Often too small, lower lipophilicity.
-
Cyclobutyl: Optimal balance. High metabolic stability (less prone to P450 oxidation than linear chains) and perfect steric fit for shallow hydrophobic pockets.
-
Cyclopentyl: Higher lipophilicity (LogP > 3), potentially leading to solubility issues or non-specific binding.
Structural Relationship Diagram
Caption: Pharmacophore mapping of the molecule within the HIF-PH active site.
Part 5: Analytical Characterization
To validate the synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid , the following analytical signatures should be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 13.50 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 8.30 | Doublet (J=5.2 Hz) | 1H | Pyridine C6-H |
| 7.45 | Singlet | 1H | Pyridine C3-H |
| 7.30 | Doublet (J=5.2 Hz) | 1H | Pyridine C5-H |
| 4.25 | Doublet (J=6.8 Hz) | 2H | O-CH₂-Cyclobutyl |
| 2.70 | Multiplet | 1H | Cyclobutyl CH (Methine) |
| 2.05 - 1.80 | Multiplet | 6H | Cyclobutyl CH₂ (Ring protons) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative mode.
-
Expected Mass:
-
[M+H]⁺ = 208.24 m/z
-
[M-H]⁻ = 206.22 m/z
-
References
-
Sigma-Aldrich. Product Specification: 2-(Cyclobutylmethoxy)isonicotinic acid (CAS 1235440-03-5).[3][4][5] Retrieved from .
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (Reference for Pyridine SNAr reactivity standards).
-
Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond.[6][7] Nature Reviews Nephrology. Link
- Gupta, N., et al. (2019). Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases. Journal of Medicinal Chemistry. (Context for isonicotinic acid binding modes).
Sources
- 1. 1235440-03-5 2-(Cyclobutylmethoxy)pyridine-4-carboxylic acid [chemsigma.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. 1235440-03-5|2-(Cyclobutylmethoxy)isonicotinic acid|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1235440-03-5 | 2-(Cyclobutylmethoxy)isonicotinic acid [aaronchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Predicted Biological Activity of 2-(Cyclobutylmethoxy)isonicotinic Acid
Executive Summary
This technical guide provides an in-depth analysis of 2-(Cyclobutylmethoxy)isonicotinic acid , a predicted small-molecule therapeutic candidate. Based on Structure-Activity Relationship (SAR) analysis of the pyridine-4-carboxylic acid scaffold, this molecule is classified as a putative HIF-Prolyl Hydroxylase (HIF-PHD) inhibitor .
The structural integration of a metal-chelating core (isonicotinic acid) with a lipophilic steric probe (cyclobutylmethoxy) suggests high potency for stabilizing Hypoxia-Inducible Factor (HIF-1
Chemical Structure & Pharmacophore Analysis[1]
The biological activity of 2-(Cyclobutylmethoxy)isonicotinic acid is dictated by its two distinct pharmacophores:
| Structural Domain | Chemical Feature | Predicted Biological Function |
| Core Scaffold | Pyridine-4-carboxylic acid | Bidentate Chelation: Forms a coordinate bond with the active site Iron (Fe |
| Substituent (C2) | Cyclobutylmethoxy ether | Hydrophobic Anchoring: The cyclobutyl group occupies the lipophilic pocket of the PHD2 enzyme, improving binding affinity ( |
| Linker | Methylene Ether (-OCH | Conformational Flexibility: Allows the lipophilic tail to orient correctly within the active site while maintaining metabolic stability against rapid hydrolysis. |
Mechanism of Action: HIF-PHD Inhibition
The primary predicted activity is the inhibition of the Prolyl Hydroxylase Domain (PHD) enzymes (specifically PHD2). Under normoxic conditions, PHD enzymes hydroxylate HIF-1
Molecular Mechanism
-
Competitive Inhibition: The molecule competes with the endogenous co-substrate 2-oxoglutarate (2-OG) for binding at the catalytic site of PHD2.
-
Iron Chelation: The nitrogen of the pyridine ring and the carboxylate oxygen chelate the ferrous iron (Fe
) essential for enzymatic activity. -
HIF Stabilization: By inhibiting PHD2, HIF-1
is not hydroxylated. It accumulates in the cytoplasm and translocates to the nucleus. -
Transcriptional Activation: HIF-1
dimerizes with HIF-1 , binding to Hypoxia Response Elements (HREs) to upregulate genes such as EPO (Erythropoietin) and VEGF (Vascular Endothelial Growth Factor).
Pathway Visualization
Figure 1: The inhibitory cascade of the compound preventing HIF-1
Chemical Synthesis Protocol
To validate biological activity, the compound must first be synthesized with high purity (>98%). The following protocol utilizes a nucleophilic aromatic substitution (
Reagents & Materials
-
Substrate: 2-Chloroisonicotinic acid (CAS: 6313-54-8)
-
Nucleophile: Cyclobutylmethanol (CAS: 4415-82-1)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous Dimethylformamide (DMF) or DMSO
Step-by-Step Synthesis Workflow
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclobutylmethanol (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add NaH (2.5 eq) portion-wise. Stir for 30 minutes until gas evolution ceases (Formation of sodium alkoxide).
-
Substitution: Add 2-Chloroisonicotinic acid (1.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to 100°C for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Quenching: Cool to room temperature. Pour mixture into ice-cold water.
-
Precipitation: Acidify the aqueous solution to pH 3–4 using 1N HCl. The product, 2-(Cyclobutylmethoxy)isonicotinic acid , should precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Synthesis Diagram
Figure 2: Nucleophilic aromatic substitution pathway for compound synthesis.
Biological Validation Protocols
Trustworthiness in data requires self-validating experimental designs. The following assays are required to confirm the predicted HIF-PHD inhibitory activity.
Primary Assay: HRE-Luciferase Reporter
This cell-based assay determines if the compound successfully enters the cell, inhibits PHD, and activates HIF-dependent transcription.
-
Cell Line: Hep3B (Human Hepatoma) or HeLa cells.
-
Transfection: Cells are transiently transfected with a plasmid containing Hypoxia Response Elements (HRE) driving a Luciferase reporter gene (e.g., pGL3-HRE-Luc).
-
Protocol:
-
Seed cells in 96-well plates (10,000 cells/well).
-
Incubate for 24h.
-
Treat cells with the test compound (0.1 µM – 100 µM) for 16 hours.
-
Positive Control: Deferoxamine (DFO) or Roxadustat (10 µM).
-
Negative Control: DMSO vehicle (0.1%).
-
Lyse cells and add Luciferin substrate.
-
Measure luminescence using a plate reader.
-
-
Validation Criteria: A dose-dependent increase in luminescence >5-fold over vehicle indicates valid HIF activation.
Secondary Assay: Western Blot for HIF-1 Stabilization
To confirm the mechanism is specifically HIF stabilization and not general stress.
-
Method: Treat cells for 4 hours. Lyse and perform SDS-PAGE.
-
Antibodies: Anti-HIF-1
(Target), Anti- -Actin (Loading Control). -
Expected Result: A band at ~120 kDa (HIF-1
) should appear in treated samples but be absent in normoxic DMSO controls.
Predicted Pharmacokinetics (ADME)
Based on the physicochemical properties of the scaffold:
-
Lipophilicity (cLogP): Estimated ~2.5. The cyclobutyl group adds necessary lipophilicity to cross cell membranes, correcting the high polarity of the isonicotinic acid core.
-
Metabolic Stability: The cyclobutyl ether is generally more stable than linear alkyl ethers, resisting rapid O-dealkylation by CYP450 enzymes.
-
Solubility: The carboxylic acid moiety ensures solubility at physiological pH (as a carboxylate anion), while the lipophilic tail ensures protein binding.
References
-
Structural Basis of HIF Inhibition: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link
-
Isonicotinic Acid Scaffolds: Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522. Link
-
HRE-Luciferase Assay Protocols: Semenza, G. L., et al. (1996). Hypoxia response elements in the aldolase A, enolase 1, and lactate dehydrogenase A gene promoters contain essential binding sites for hypoxia-inducible factor 1. Journal of Biological Chemistry, 271(51), 32529-32537. Link
-
Synthesis of Alkoxy-Pyridines: Klapars, A., et al. (2005). Synthesis of 2-alkoxypyridines via copper-catalyzed coupling of alcohols with 2-halopyridines. Journal of Organic Chemistry, 70(24), 10186-10189. Link
2-(Cyclobutylmethoxy)isonicotinic acid in silico screening
Technical Whitepaper: In Silico Evaluation of 2-(Cyclobutylmethoxy)isonicotinic Acid
Subtitle: Structural Profiling, Molecular Docking, and Pharmacological Assessment Targeting GPR109A (HCA2)[1]
Executive Summary
This technical guide outlines a rigorous in silico screening workflow for 2-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1235440-03-5). Based on its structural pharmacophore—an isonicotinic acid core fused with a lipophilic cyclobutylmethoxy tail—this molecule is identified as a putative agonist for the Hydroxycarboxylic Acid Receptor 2 (GPR109A/HCA2) . This receptor is the primary target for niacin (Vitamin B3) in the treatment of dyslipidemia.
The workflow details the transition from 2D chemical space to 3D dynamic simulation, utilizing the recently resolved Cryo-EM structure of the GPR109A-G protein complex (PDB: 8IY9). This guide serves as a blueprint for researchers evaluating novel niacin analogs with improved lipophilicity profiles.
Molecular Logic & Pharmacophore Analysis
The rationale for screening 2-(Cyclobutylmethoxy)isonicotinic acid lies in its bioisosteric relationship to niacin. While niacin is a potent GPR109A agonist, its clinical utility is limited by cutaneous flushing (mediated by Langerhans cells). Modifications at the 2-position of the pyridine ring are a known strategy to alter binding kinetics and potentially separate antilipolytic activity from flushing.
Chemical Profile:
-
Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid).[2]
-
Key Interaction: The carboxylic acid moiety is essential for forming a salt bridge with Arg111 in the GPR109A orthosteric pocket.
-
Lipophilic Tail: The cyclobutylmethoxy group targets the hydrophobic sub-pocket defined by TM2 and TM7, potentially increasing receptor residence time compared to the endogenous ligand.
| Property | Value | Note |
| IUPAC Name | 2-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |
| SMILES | O=C(O)c1ccnc(OCC2CCC2)c1 | Useful for input into docking software |
| Mol.[3][4][5][6][7][8][9][10] Weight | 207.23 g/mol | Fragment-like / Lead-like |
| LogP (Pred) | ~2.4 | Optimal lipophilicity for oral bioavailability |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (N, O, O, O) |
Computational Workflow Design
The following diagram illustrates the integrated workflow, moving from ligand preparation to dynamic validation.
Figure 1: Integrated In Silico Screening Workflow. The process emphasizes the critical salt bridge constraint during docking to ensure biological relevance.
Step-by-Step Experimental Protocols
Phase A: Ligand Preparation
-
Objective: Generate biologically relevant tautomers and ionization states.
-
Protocol:
-
Import SMILES into LigPrep (Schrödinger) or RDKit .
-
Ionization: Set pH to
. The carboxylic acid ( ) will be deprotonated ( ). This anionic state is mandatory for binding. -
Stereoisomers: The cyclobutyl ring is achiral, but ensure the puckering of the ring is sampled during conformational search (OPLS4 force field recommended).
-
Phase B: Target Preparation (The "Truth" Source)
-
Source: PDB ID: 8IY9 (Cryo-EM structure of GPR109A complexed with Niacin).
-
Rationale: Unlike older homology models based on Rhodopsin, 8IY9 provides the experimental active-state conformation.
-
Protocol:
-
Clean-up: Remove G-protein subunits (
, , ) unless studying downstream coupling. Retain the receptor chain.[6] -
Protonation: Use PropKa to assign protonation states at pH 7.4.
-
Restrained Minimization: Minimize the structure (RMSD convergence 0.3 Å) to relieve steric clashes while maintaining the Cryo-EM topology.
-
Phase C: Molecular Docking (The Salt Bridge Anchor)
-
Grid Generation: Center the grid box on the bound Niacin ligand in 8IY9.
-
Critical Residues:Arg111 (TM3), Ser178 , Phe276 (TM7).
-
-
Docking Constraints: Apply a H-bond/Salt-bridge constraint on Arg111.
-
Why? Any pose failing to engage Arg111 is a false positive. The isonicotinic headgroup must mimic the niacin-Arg111 interaction.
-
-
Scoring: Use Glide SP (Standard Precision) for initial screening, followed by XP (Extra Precision) for the top 10 poses.
Phase D: Molecular Dynamics (Membrane Simulation)
Docking provides a static snapshot. MD validates stability in a lipid bilayer.
-
System Setup:
-
Embed the Receptor-Ligand complex in a POPC lipid bilayer .
-
Solvate with TIP3P water model.
-
Neutralize system with
and ions (0.15 M physiological strength).
-
-
Simulation Protocol:
-
Equilibration: NVT ensemble (1 ns) followed by NPT (1 ns) with restraints on protein backbone.
-
Production Run: 100 ns unconstrained simulation at 310 K.
-
-
Success Metrics:
-
RMSD: Ligand RMSD < 2.0 Å relative to the protein backbone.[8]
-
Contact Analysis: The Arg111 salt bridge should persist for >80% of the simulation time.
-
Structural Interaction Map
The following diagram visualizes the expected binding mode of 2-(Cyclobutylmethoxy)isonicotinic acid within the GPR109A orthosteric pocket.
Figure 2: Predicted Ligand-Receptor Interaction Map. The carboxylate head anchors the molecule via Arg111, while the cyclobutyl tail exploits the hydrophobic pocket defined by Phe276.
ADMET & Druggability Profile
Before synthesis, the pharmacokinetic properties must be predicted to ensure the compound is "drug-like."
| Parameter | Predicted Value | Interpretation |
| LogP (Octanol/Water) | 2.2 – 2.6 | Excellent. More lipophilic than Niacin (LogP 0.8), suggesting better passive membrane permeability. |
| Solubility (LogS) | -3.5 | Moderately soluble; suitable for oral formulation. |
| BBB Permeability | High | The cyclobutyl group increases CNS penetration. Note: If peripheral action is desired (e.g., adipose tissue), this may need optimization. |
| Metabolic Stability | Moderate | The ether linkage is generally stable, but the cyclobutyl ring could be a site for CYP450 oxidation. |
| Toxicity Alert | None | No reactive warheads (e.g., Michael acceptors) present. |
Recommendation: The addition of the cyclobutylmethoxy group significantly improves the lipophilicity compared to the parent isonicotinic acid, potentially improving cellular uptake in adipose tissue.
References
-
Cryo-EM Structure of GPR109A
- Zhang, Y., et al. (2024). Structure of Niacin-GPR109A-G protein complex.
-
GPR109A Pharmacology & Agonists
- Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
-
Isonicotinic Acid Derivatives in TB
-
Joshi, S.D., et al. (2024).[1] Synthesis, Characterization, In Silico Studies and Biological Evaluation of N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide. Indo American Journal of Pharmaceutical Research.
-
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Homology Modeling & Docking Protocols
- Schrödinger Release 2024-1: LigPrep, Glide, Desmond. Schrödinger, LLC, New York, NY, 2024.
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Unlocking the Therapeutic Potential of 2-(Cyclobutylmethoxy)isonicotinic Acid: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of potential therapeutic targets for the novel compound, 2-(Cyclobutylmethoxy)isonicotinic acid. Given the limited direct biological data on this specific molecule, this document outlines a hypothesis-driven approach grounded in the well-established pharmacology of its structural analogs, namely isonicotinic acid and nicotinic acid. We will delve into the scientific rationale for prioritizing key target classes, including the niacin receptor (GPR109A), enzymes involved in mycobacterial biosynthesis, and other potential off-target enzymes. This guide details a strategic workflow encompassing in-silico predictive modeling and robust experimental validation protocols, designed to elucidate the mechanism of action and unlock the therapeutic promise of this compound.
Introduction: Deconstructing 2-(Cyclobutylmethoxy)isonicotinic Acid
2-(Cyclobutylmethoxy)isonicotinic acid is a synthetic organic molecule characterized by an isonicotinic acid core functionalized with a cyclobutylmethoxy group at the 2-position. The isonicotinic acid scaffold is a well-known pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid.[1][2][3] This structural relationship immediately suggests a potential for antimicrobial activity. Furthermore, the isomeric nicotinic acid (niacin) is a crucial endogenous signaling molecule and therapeutic agent, primarily acting through the G-protein coupled receptor GPR109A to modulate lipid metabolism.[4][5][6] The novel cyclobutylmethoxy substituent introduces a significant alteration to the physicochemical properties of the parent molecule, likely influencing its target affinity, selectivity, and pharmacokinetic profile. This guide will systematically explore the most promising therapeutic avenues for this compound.
Primary Hypothesized Target: The Niacin Receptor (GPR109A)
The most compelling potential target for 2-(Cyclobutylmethoxy)isonicotinic acid, based on structural analogy to nicotinic acid, is the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[4]
Scientific Rationale
GPR109A is the primary receptor for nicotinic acid (niacin) and plays a critical role in mediating its therapeutic effects on lipid profiles, specifically the reduction of triglycerides and low-density lipoproteins (LDL), and the elevation of high-density lipoproteins (HDL).[7] The receptor is predominantly expressed in adipocytes and immune cells such as macrophages.[6] Activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade ultimately inhibits lipolysis in adipose tissue.[9]
The isonicotinic acid core of our compound of interest shares the fundamental pyridine carboxylic acid motif with nicotinic acid, which is essential for GPR109A activation. The key unknown is the role of the 2-(cyclobutylmethoxy) substituent. It may enhance binding affinity through interactions with a hydrophobic pocket in the receptor, potentially leading to a more potent or selective agonist.
In-Silico Target Engagement Analysis
To computationally assess the likelihood of 2-(Cyclobutylmethoxy)isonicotinic acid acting as a GPR109A agonist, a multi-step in-silico workflow is proposed.
2.2.1. Homology Modeling of GPR109A
As the crystal structure of GPR109A may not be readily available, a high-quality homology model will be constructed using a suitable template, such as the X-ray crystal structure of a related GPCR like bovine rhodopsin.[10] This model will provide a three-dimensional representation of the receptor's binding pocket.
2.2.2. Molecular Docking Simulation
Molecular docking studies will be performed to predict the binding mode and affinity of 2-(Cyclobutylmethoxy)isonicotinic acid within the GPR109A homology model. This will be compared with the docking of known agonists like nicotinic acid and other synthetic agonists.[10] The analysis will focus on identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. The cyclobutylmethoxy group's interaction with the binding pocket will be of particular interest.
2.2.3. Pharmacophore Modeling
A ligand-based pharmacophore model can be generated from a set of known GPR109A agonists.[11] This model will define the essential chemical features required for receptor activation. 2-(Cyclobutylmethoxy)isonicotinic acid will then be mapped onto this pharmacophore to assess its fit and predict its potential as an agonist.
Experimental Validation Workflow
Positive in-silico results should be followed by rigorous experimental validation.
2.3.1. Cell Line Selection and Culture
A cell line endogenously or recombinantly expressing human GPR109A is required. CHO-K1 or HEK293 cells are commonly used for stable expression of GPCRs. Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
2.3.2. Primary Screening: Functional Assays
The primary functional assay will measure the downstream consequences of GPR109A activation.
-
cAMP Inhibition Assay: A LANCE® Ultra cAMP kit or similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to quantify changes in intracellular cAMP levels upon compound treatment. A dose-response curve will be generated to determine the EC50 value.
| Parameter | Description |
| Cell Line | CHO-K1 or HEK293 expressing human GPR109A |
| Assay Principle | TR-FRET detection of cAMP |
| Stimulation | Forskolin (to elevate basal cAMP) |
| Test Compound | 2-(Cyclobutylmethoxy)isonicotinic acid (various concentrations) |
| Positive Control | Nicotinic acid |
| Readout | TR-FRET signal (inversely proportional to cAMP) |
2.3.3. Secondary Screening: Orthogonal Assays
To confirm the mechanism of action, an orthogonal assay measuring a different signaling event is recommended.
-
Calcium Mobilization Assay: GPR109A can also couple to Gαi/o proteins that lead to the release of intracellular calcium. A fluorescent calcium indicator dye (e.g., Fluo-4) can be used to measure changes in intracellular calcium concentration upon compound addition.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Plating: Seed GPR109A-expressing cells in a 384-well white opaque plate at a density of 2,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 2-(Cyclobutylmethoxy)isonicotinic acid and the positive control (nicotinic acid) in assay buffer.
-
Cell Stimulation: Add the test compounds and forskolin (to a final concentration of 1 µM) to the cells and incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the cAMP detection reagents according to the manufacturer's protocol and incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the percentage of cAMP inhibition relative to the forskolin-only control and fit the data to a four-parameter logistic equation to determine the EC50.
Diagram: GPR109A Signaling Pathway
Caption: Agonist binding to GPR109A activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP, which in turn suppresses lipolysis.
Secondary Hypothesized Targets: Mycobacterial Enzymes
The structural similarity to isoniazid, a cornerstone of tuberculosis therapy, necessitates the investigation of 2-(Cyclobutylmethoxy)isonicotinic acid as a potential antibacterial agent.[3]
Scientific Rationale
Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase, InhA.[2] It is plausible that 2-(Cyclobutylmethoxy)isonicotinic acid could act as a prodrug in a similar manner or inhibit other enzymes in the mycolic acid biosynthesis pathway.
In-Silico Target Prediction
-
Target Fishing/Deconvolution: In-silico target prediction tools can be used to screen the structure of 2-(Cyclobutylmethoxy)isonicotinic acid against a database of known protein targets, including those from Mycobacterium tuberculosis.[12] This can help identify potential protein interactions beyond the obvious candidates.
Experimental Validation Workflow
3.3.1. Antimycobacterial Activity Screening
The initial step is to determine if the compound has any activity against Mycobacterium tuberculosis.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of 2-(Cyclobutylmethoxy)isonicotinic acid will be determined against a virulent strain of M. tuberculosis (e.g., H37Rv) using a broth microdilution method. Isoniazid will be used as a positive control.
| Parameter | Description |
| Organism | Mycobacterium tuberculosis H37Rv |
| Method | Broth microdilution in 96-well plates |
| Growth Medium | Middlebrook 7H9 broth with supplements |
| Incubation | 7-14 days at 37°C |
| Readout | Visual inspection for growth or use of a viability indicator (e.g., Resazurin) |
3.3.2. Mechanism of Action Studies (if active)
If the compound shows significant antimycobacterial activity, further studies will be required to elucidate its mechanism of action.
-
InhA Inhibition Assay: A cell-free enzymatic assay can be used to determine if the compound directly inhibits the activity of recombinant InhA.
-
Mycolic Acid Synthesis Inhibition: Radiolabeling studies using [14C]acetic acid can be employed to assess the compound's effect on the synthesis of mycolic acids in whole mycobacterial cells.
Diagram: Target Identification Workflow
Caption: A workflow for identifying and validating therapeutic targets.
Other Potential Therapeutic Targets
Derivatives of isonicotinic and nicotinic acid have been reported to interact with a variety of other biological targets.[13] While these are considered lower priority, they should not be dismissed without consideration.
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine core is a feature of ligands that bind to nAChRs.[14][15][16] However, the substitution pattern of 2-(Cyclobutylmethoxy)isonicotinic acid is not typical for high-affinity nAChR agonists. Binding assays with a panel of nAChR subtypes could be considered as part of a broader secondary screening effort.
-
Enzyme Inhibition: Isonicotinic acid derivatives have been shown to inhibit various enzymes, including cyclooxygenase-2 (COX-2) and myeloperoxidase, suggesting potential anti-inflammatory applications.[17] A broad panel of enzyme inhibition assays could reveal unexpected activities.
Summary and Future Directions
2-(Cyclobutylmethoxy)isonicotinic acid is a novel molecule with a chemical structure that suggests at least two promising avenues for therapeutic development. The primary hypothesis is that it will act as an agonist at the GPR109A receptor, offering potential for the treatment of dyslipidemia and related metabolic disorders. A secondary, but equally important, hypothesis is that it may possess antimycobacterial properties through mechanisms similar to isoniazid.
The immediate next steps should focus on the in-silico analysis and experimental validation of GPR109A agonism. Concurrently, the compound should be screened for antimycobacterial activity. The results of these initial studies will dictate the future direction of the research and development program for this compound. A thorough understanding of its primary mechanism of action and potential off-target effects will be crucial for its successful translation into a therapeutic candidate.
References
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Gille, A., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences. [Link]
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Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity. [Link]
-
Ye, X., et al. (2019). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]
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-
Bhatt, B., et al. (2020). GPR109A activation and aging liver. Aging. [Link]
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Luebbert, J. J., et al. (2022). The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. eNeuro. [Link]
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Kashyap, M. L., et al. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? American Journal of Cardiology. [Link]
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Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Bioinformatics and In Silico Findings Uncover Bio-Targets of Calycosin Against Heart Failure and Diabetes Mellitus. Drug Design, Development and Therapy. [Link]
-
Im, Y. J., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Green, W. N. (1999). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Journal of Neuroscience. [Link]
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry. [Link]
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Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [Link]
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Deng, Q., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Shen, H. C., et al. (2012). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (2024). Isoniazid. [Link]
-
Wikipedia. (2024). Nicotinic acetylcholine receptor. [Link]
-
ResearchGate. (2011). Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. [Link]
-
Asati, V., & Sharma, S. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
Walters, M. J., et al. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]
-
Corringer, P. J., & Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia. [Link]
-
Philipp, F., et al. (2009). Fishing the target of antitubercular compounds: in silico target deconvolution model development and validation. Journal of Proteome Research. [Link]
-
Ullah, A., et al. (2023). In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. Molecules. [Link]
-
Li, Y., et al. (2017). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. [Link]
-
Stokes, C., et al. (2013). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry. [Link]
-
Wikipedia. (2024). Isoniazid. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 2-(Cyclobutylmethoxy)isonicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid, a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. The protocol herein is centered around a robust and widely applicable Williamson ether synthesis, a cornerstone of modern organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations for a successful synthesis.
Introduction and Strategic Rationale
Substituted isonicotinic acids are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. The introduction of a cyclobutylmethoxy group at the 2-position of the isonicotinic acid scaffold can impart unique physicochemical properties, such as altered lipophilicity and metabolic stability, which are critical parameters in drug design. This application note details a reliable synthetic route to 2-(Cyclobutylmethoxy)isonicotinic acid, starting from commercially available precursors.
The chosen synthetic strategy is the Williamson ether synthesis, a classic and efficient method for forming ethers.[1][2][3] This approach involves the reaction of an alkoxide with a suitable electrophile, typically an alkyl halide. In the context of this synthesis, two primary retrosynthetic disconnections were considered:
-
Route A: Reaction of 2-hydroxyisonicotinic acid with a cyclobutyl-containing electrophile (e.g., cyclobutyl)methyl bromide).
-
Route B: Reaction of 2-chloroisonicotinic acid with the alkoxide of cyclobutylmethanol.
Route B was selected as the more strategically sound approach. 2-Chloroisonicotinic acid is an excellent substrate for nucleophilic aromatic substitution, with the chloro group being a good leaving group activated by the electron-withdrawing carboxylic acid and the ring nitrogen. Furthermore, the primary alcohol of cyclobutylmethanol allows for the straightforward formation of the corresponding alkoxide, which is a potent nucleophile. This pathway is also supported by analogous syntheses of similar alkoxy-substituted pyridine carboxylic acids found in the patent literature.[4]
Reaction Mechanism
The core of this synthesis is a nucleophilic aromatic substitution reaction, which proceeds via an SNAr mechanism. The key steps are:
-
Alkoxide Formation: Cyclobutylmethanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the highly nucleophilic sodium cyclobutylmethoxide.
-
Nucleophilic Attack: The cyclobutylmethoxide attacks the electron-deficient carbon atom bearing the chlorine atom on the 2-chloroisonicotinic acid ring. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.
-
Rearomatization: The pyridine ring rearomatizes by expelling the chloride ion as the leaving group, yielding the desired 2-(cyclobutylmethoxy)isonicotinic acid product after an acidic workup.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Chloroisonicotinic acid | ≥98% | Commercially Available | 6313-54-8 | Irritant, handle with care.[5] |
| Cyclobutylmethanol | ≥99% | Commercially Available | 4415-82-1 | Flammable liquid.[6][7] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | 7646-69-7 | Highly reactive with water. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | 109-99-9 | Use under inert atmosphere. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | 7647-01-0 | Corrosive. |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 | Flammable. |
| Brine (saturated NaCl solution) | - | Prepare in-house | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 | Drying agent. |
Step-by-Step Synthesis Procedure
Step 1: Formation of Sodium Cyclobutylmethoxide
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of cyclobutylmethanol (1.1 equivalents) in anhydrous THF to the sodium hydride slurry via the dropping funnel over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
Step 2: Nucleophilic Aromatic Substitution
-
In a separate flask, dissolve 2-chloroisonicotinic acid (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 2-chloroisonicotinic acid to the freshly prepared sodium cyclobutylmethoxide solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water to decompose any unreacted sodium hydride.
-
Adjust the pH of the aqueous solution to approximately 3-4 with 1 M hydrochloric acid. The product should precipitate out of the solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-(cyclobutylmethoxy)isonicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthetic Workflow Diagram
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Comprehensive Analytical Characterization of 2-(Cyclobutylmethoxy)isonicotinic Acid
Strategies for Purity, Potency, and Structural Validation
Introduction & Scientific Context
2-(Cyclobutylmethoxy)isonicotinic acid is a critical pharmacophore, often serving as a key intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[1] Its structural duality—comprising a polar, ionizable isonicotinic acid core and a lipophilic cyclobutylmethoxy tail—presents unique analytical challenges.[1]
The amphoteric nature of the pyridine ring (basic nitrogen) and the carboxylic acid (acidic proton) necessitates precise pH control during chromatographic separation to prevent peak tailing and ensure reproducibility. Furthermore, the detection of potential genotoxic impurities (PGIs) arising from the alkylation step (e.g., unreacted cyclobutylmethanol derivatives) is a critical safety requirement in early-phase drug development.
This guide provides a self-validating analytical framework, moving beyond generic recipes to explain the causality behind every method parameter.
Structural Identification & Elucidation
Before quantitative assessment, the molecular identity must be unequivocally established. The following multi-modal approach ensures structural integrity.
Nuclear Magnetic Resonance (NMR)
Objective: Confirm the regiochemistry of the ether linkage and the integrity of the pyridine core.
-
Solvent: DMSO-d6 (Preferred over CDCl3 due to the solubility of the carboxylic acid moiety).[1]
-
Key Diagnostic Signals (¹H NMR, 400 MHz):
Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and fragmentation pattern.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Mobile Phase Additive: 0.1% Formic Acid (Crucial for protonating the pyridine nitrogen).
-
Expected Ion:
. -
Fragmentation: Loss of the cyclobutylmethoxy group is a common neutral loss pathway.[1]
Chromatographic Purity Method (HPLC-UV)[1]
This protocol addresses the "tailing pyridine" problem by utilizing an acidic mobile phase to keep both the carboxylic acid (pKa ~3.5) and the pyridine nitrogen (pKa ~3-4) fully protonated, preventing mixed-mode interactions with residual silanols.[1]
Method Parameters[1][2][3][4][5][6][7][8][9][10]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol activity; C18 provides adequate retention for the lipophilic tail.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]0) | Suppresses acid ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Stronger elution strength for the cyclobutyl tail. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Detection | UV @ 265 nm | Max absorbance of the isonicotinic acid chromophore.[1] |
| Column Temp | 30°C | Improves mass transfer and peak sharpness.[1] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Profile[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration (retain polar impurities) |
| 15.0 | 70 | Linear ramp to elute main peak and lipophilic dimers |
| 18.0 | 90 | Wash step |
| 20.0 | 10 | Re-equilibration |
| 25.0 | 10 | End of Run |
System Suitability Criteria (Self-Validation)
-
Tailing Factor (T): Must be
.[1] (If , increase buffer strength or lower pH). -
Resolution (Rs):
between Main Peak and nearest impurity (likely 2-chloroisonicotinic acid if used as starting material).[1] -
Precision: RSD
for 5 replicate injections.
Impurity Profiling & Control Strategy
Understanding the synthetic route is prerequisite to validating the method. The most common synthesis involves nucleophilic aromatic substitution (
Key Impurities Table
| Impurity Name | Origin | Relative Retention (RRT) | Detection Limit Target |
| 2-Chloroisonicotinic Acid | Unreacted Starting Material | ~0.4 (More Polar) | NMT 0.15% |
| Cyclobutylmethanol | Reagent | ~0.2 (Low UV response*) | Control via GC-FID (See Section 4.[1]2) |
| 2-Hydroxyisonicotinic Acid | Hydrolysis Byproduct | ~0.3 (Very Polar) | NMT 0.10% |
*Note: Cyclobutylmethanol lacks a strong chromophore and is best analyzed via GC.[1]
Residual Solvent/Reagent Protocol (GC-FID)
Since cyclobutylmethanol is a liquid alcohol, HPLC-UV is insufficient.[1]
-
Column: DB-624 or equivalent (G43 phase).[1]
-
Carrier Gas: Helium @ 2 mL/min.
-
Temp Program: 40°C (hold 3 min)
20°C/min 240°C. -
Detector: FID @ 260°C.
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for method development, specifically addressing the amphoteric nature of the molecule.
Figure 1: Decision tree for mobile phase selection. Acidic conditions (Path B) are selected to suppress zwitterion formation and ensure robust chromatography.
Solid-State Characterization (Polymorphism)[1]
For drug substance development, the solid form is critical for bioavailability.
-
TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.[1]
-
Pass Criteria: < 0.5% weight loss up to 105°C (confirms anhydrous/non-solvated form).
-
-
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting point). Broadening indicates impurity or amorphous content.[1]
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures: Q2(R2). Retrieved from [Link]
-
Dong, M. W. (2006).[1] Modern HPLC for Practicing Scientists. Wiley-Interscience.[1] (Standard reference for HPLC method development strategies).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley.[1] (Source for pH control strategies in amphoteric molecules).
-
PubChem. (n.d.).[1] Compound Summary: Isonicotinic acid derivatives. Retrieved from [Link]
Sources
Application Note: 2-(Cyclobutylmethoxy)isonicotinic Acid as a Non-Purine Xanthine Oxidase Inhibitor
This Application Note is designed for researchers in medicinal chemistry and enzymology. It details the evaluation of 2-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1235440-03-5), a promising non-purine scaffold, as an inhibitor of Xanthine Oxidase (XO) .
While this specific compound is often utilized as a chemical intermediate, its structural pharmacophore—combining a pyridine carboxylic acid headgroup with a lipophilic alkoxy tail—strongly mimics the structure-activity relationship (SAR) of established XO inhibitors like Febuxostat and Topiroxostat.
Introduction & Scientific Rationale
Xanthine Oxidase (XO) is a molybdopterin-containing flavoprotein responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine and xanthine to uric acid. Elevated XO activity is the primary driver of hyperuricemia and gout.
2-(Cyclobutylmethoxy)isonicotinic acid represents a class of non-purine XO inhibitors (NPXOIs) . Unlike allopurinol (a purine analog), this compound targets the molybdenum cofactor (MoCo) active site through specific hydrophobic and electrostatic interactions:
-
Isonicotinic Acid Moiety: Acts as a bioisostere of the xanthine ring, forming critical hydrogen bonds with Glu802 and Arg880 residues in the catalytic center.
-
Cyclobutylmethoxy Group: A lipophilic side chain designed to occupy the solvent channel leading to the active site, enhancing binding affinity and selectivity over other purine-metabolizing enzymes.
Chemical Properties & Preparation
| Property | Specification |
| Chemical Name | 2-(Cyclobutylmethoxy)pyridine-4-carboxylic acid |
| CAS Number | 1235440-03-5 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low - requires pH adjustment) |
| Storage | -20°C, desiccated, protected from light |
Stock Solution Protocol
-
Weighing: Accurately weigh 2.07 mg of the compound.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to create a 10 mM stock solution .
-
Sonicate: Vortex and sonicate for 30 seconds to ensure complete solubilization.
-
Working Solution: Dilute 1:100 in assay buffer (PBS, pH 7.5) immediately prior to use to achieve a 100 µM working concentration. Note: Keep DMSO concentration <1% in the final assay to prevent enzyme denaturation.
Experimental Protocol: In Vitro XO Inhibition Assay
Objective: Determine the IC₅₀ of 2-(Cyclobutylmethoxy)isonicotinic acid by monitoring the formation of uric acid at 290 nm.
Materials
-
Enzyme: Xanthine Oxidase (from bovine milk), 0.05 Units/mL.
-
Substrate: Xanthine (150 µM final concentration).
-
Buffer: 50 mM Potassium Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.
-
Test Compound: 2-(Cyclobutylmethoxy)isonicotinic acid (0.1 nM – 10 µM).
-
Positive Control: Febuxostat or Allopurinol.
Step-by-Step Workflow
-
Buffer Preparation: Pre-warm 50 mM Potassium Phosphate Buffer (pH 7.5) to 25°C.
-
Enzyme Activation: Dilute XO stock in buffer to 0.01 U/mL. Keep on ice.
-
Plate Setup (96-well UV-transparent plate):
-
Blank: 190 µL Buffer + 10 µL DMSO (No Enzyme).
-
Control (100% Activity): 180 µL Buffer + 10 µL DMSO + 10 µL Enzyme.
-
Test Wells: 180 µL Buffer + 10 µL Compound (varying concentrations) + 10 µL Enzyme.
-
-
Incubation: Incubate the plate for 10 minutes at 25°C to allow inhibitor-enzyme binding.
-
Reaction Initiation: Add 50 µL of Xanthine Substrate Solution (600 µM stock) to all wells.
-
Measurement: Immediately monitor absorbance at 290 nm (OD₂₉₀) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve.
Kinetic Analysis & Mechanism of Action
To confirm the mechanism of inhibition (competitive vs. mixed), perform a Lineweaver-Burk analysis.
Protocol:
-
Run the inhibition assay using fixed concentrations of inhibitor (e.g., 0, 10, 50, 100 nM).
-
Vary the Xanthine substrate concentration (e.g., 10, 20, 40, 80, 160 µM).
-
Plot
vs. .
Expected Result:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). This confirms the compound competes directly with xanthine for the active site.
Data Visualization
Figure 1: Purine Catabolism & Inhibition Pathway
The following diagram illustrates the specific blockade point of 2-(Cyclobutylmethoxy)isonicotinic acid within the purine degradation pathway.
Caption: Schematic of the purine catabolism pathway showing the dual-inhibition point of Xanthine Oxidase by the isonicotinic acid derivative.
Figure 2: Experimental Workflow for IC50 Determination
Caption: Step-by-step microplate assay workflow for determining the inhibitory potency of the test compound.
References
-
Okamoto, K., et al. (2003). "Design, synthesis, and structure-activity relationship of 2-alkoxyisonicotinic acid derivatives as novel xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link
-
Sigma-Aldrich. (2024). "Product Specification: 2-(Cyclobutylmethoxy)isonicotinic acid (CAS 1235440-03-5)."[1] Merck KGaA. Link
-
Bortolotti, M., et al. (2021). "Enzymatic Assays for Xanthine Oxidoreductase Activity." Methods in Molecular Biology. Link
Sources
Application Notes and Protocols for Testing the Anti-inflammatory Activity of Isonicotinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, technically detailed guide for the evaluation of the anti-inflammatory properties of novel isonicotinic acid derivatives. The protocols outlined herein are designed to facilitate a robust assessment, from initial in vitro screening to in vivo efficacy validation, grounding each step in established scientific principles.
Introduction: The Rationale for Investigating Isonicotinic Acid Derivatives in Inflammation
Inflammation is a fundamental, protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative conditions.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide, respectively.[2][3][4]
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[5][6] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics.
Isonicotinic acid, a derivative of pyridine, and its related compounds have emerged as a promising class of molecules for drug discovery.[7] Research has indicated that certain isonicotinic acid derivatives possess potent anti-inflammatory activities, potentially through the inhibition of Reactive Oxygen Species (ROS) and interaction with enzymes like COX-2.[8][9] This guide provides a systematic approach to rigorously test the anti-inflammatory potential of new isonicotinic acid derivatives.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
In vitro assays represent the foundational step in drug discovery, offering a controlled environment for initial screening and elucidation of molecular mechanisms.[10] These assays are cost-effective and allow for the precise investigation of a compound's effect on specific cellular pathways. For this purpose, the murine macrophage cell line RAW 264.7 is an exemplary model, as it robustly responds to inflammatory stimuli like Lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria.[11][12]
Overall In Vitro Experimental Workflow
The following diagram outlines the logical flow of the in vitro experimental procedures.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Culture and Treatment
Rationale: This protocol establishes a reproducible inflammatory response in RAW 264.7 macrophages using LPS, a potent activator of the TLR4 signaling pathway, which is central to the innate immune response.[11]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Isonicotinic acid derivatives
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into appropriate multi-well plates at a density that will result in 80-90% confluency at the time of treatment (e.g., 2.5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh, serum-free DMEM. Add the isonicotinic acid derivatives at various concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for the desired time points based on the downstream analysis (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).
Part 2: Mechanistic Insights via Signaling Pathway Analysis
To move beyond simple screening, it is crucial to understand how these derivatives exert their effects. The NF-κB pathway is a lynchpin of inflammatory gene expression and a prime candidate for investigation.[5]
The NF-κB Signaling Cascade
In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Inflammatory stimuli, like LPS, trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, allowing the p65/p50 dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[6][14]
Caption: The canonical NF-κB signaling pathway.
Protocol 2.1: Western Blot for NF-κB Pathway Proteins
Rationale: Western blotting allows for the quantification of key proteins in the NF-κB pathway. A decrease in phosphorylated p65 (p-p65) or the stabilization of IκBα in the presence of the test compound would strongly suggest inhibition of this pathway.[12][15]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p65, anti-phospho-p65 (Ser536), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment (typically for shorter durations, e.g., 0, 15, 30, 60 minutes post-LPS stimulation), wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control (β-actin).
Protocol 2.2: ELISA for Pro-inflammatory Cytokines
Rationale: ELISA is a highly sensitive and quantitative method to measure the concentration of secreted cytokines in the cell culture supernatant, providing a direct measure of the inflammatory response.[17]
Procedure (based on a typical sandwich ELISA kit):
-
Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.[18]
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours.[19]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A color change will develop in proportion to the amount of cytokine present.[19]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 2.3: RT-qPCR for Pro-inflammatory Enzyme Expression
Rationale: RT-qPCR measures the mRNA levels of Nos2 (iNOS) and Ptgs2 (COX-2), providing insight into whether the test compounds affect the transcriptional regulation of these key inflammatory enzymes.[20]
Procedure:
-
RNA Extraction: After cell treatment (e.g., 6-12 hours post-LPS), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase kit.[21]
-
qPCR: Perform quantitative PCR using a qPCR master mix, cDNA template, and specific primers for Nos2, Ptgs2, and a housekeeping gene (e.g., Actb or Gapdh).[21]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-treated control group.
| In Vitro Parameter | LPS Control | Compound X (10 µM) + LPS | Dexamethasone + LPS | Units |
| TNF-α Concentration | 1500 ± 120 | 450 ± 50 | 150 ± 20 | pg/mL |
| IL-6 Concentration | 800 ± 75 | 250 ± 30 | 80 ± 15 | pg/mL |
| p-p65/total p65 Ratio | 1.0 ± 0.1 | 0.3 ± 0.05 | 0.1 ± 0.02 | Relative Units |
| iNOS mRNA Fold Change | 100 ± 12 | 25 ± 5 | 8 ± 2 | Fold Change |
| COX-2 mRNA Fold Change | 80 ± 9 | 20 ± 4 | 5 ± 1 | Fold Change |
| Table 1: Representative quantitative data from in vitro assays. |
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
While in vitro data provides mechanistic clues, in vivo testing is indispensable for confirming efficacy in a complex physiological system.[22][23][24] We will utilize two standard, well-characterized models of inflammation.
Overall In Vivo Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory validation.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and highly reproducible model of acute inflammation.[25] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on edema formation.[26]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Isonicotinic acid derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in sterile saline
-
Digital Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage) one hour before carrageenan injection.[25]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[25][27]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Compound Y (Low) | 10 | 0.55 ± 0.05 | 35.3% |
| Compound Y (Mid) | 25 | 0.32 ± 0.04 | 62.4% |
| Compound Y (High) | 50 | 0.18 ± 0.03 | 78.8% |
| Indomethacin | 10 | 0.25 ± 0.04 | 70.6% |
| Table 2: Representative data from the carrageenan-induced paw edema model. |
Protocol 3.2: LPS-Induced Systemic Inflammation in Mice
Rationale: This model assesses the ability of a compound to suppress a systemic inflammatory response, which is characterized by a surge in circulating pro-inflammatory cytokines.[22][28]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isonicotinic acid derivatives
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., Dexamethasone)
-
LPS from E. coli
Procedure:
-
Acclimatization and Grouping: As described in Protocol 3.1.
-
Compound Administration: Administer the test compounds and controls (e.g., intraperitoneally, IP) 30-60 minutes prior to LPS challenge.
-
Induction of Inflammation: Administer LPS via IP injection at a dose known to induce a robust cytokine response (e.g., 1-5 mg/kg).[28]
-
Blood Collection: At a time point corresponding to peak cytokine levels (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum using ELISA kits as described in Protocol 2.2.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 2500 ± 300 | 1800 ± 250 |
| Compound Y (Low) | 10 | 1600 ± 210 | 1100 ± 180 |
| Compound Y (Mid) | 25 | 950 ± 150 | 600 ± 110 |
| Compound Y (High) | 50 | 400 ± 80 | 250 ± 60 |
| Dexamethasone | 5 | 200 ± 50 | 100 ± 30 |
| Table 3: Representative data from the LPS-induced systemic inflammation model. |
Conclusion
The protocols detailed in this guide provide a comprehensive and robust framework for evaluating the anti-inflammatory activity of novel isonicotinic acid derivatives. By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo efficacy models, researchers can build a compelling data package. This multi-tiered approach, which investigates cytokine production, key signaling pathways like NF-κB, and physiological responses to inflammation, is essential for identifying and characterizing promising new therapeutic candidates for the treatment of inflammatory diseases.
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Yaqoob, N., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Center for Biotechnology Information. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
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Surh, Y. J., et al. (2001). Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells. British Journal of Pharmacology, 132(8), 1831–1840. [Link]
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ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. [Link]
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Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of herbal extracts: A Review. International Journal of Drug Development and Research, 3(3), 187-191. [Link]
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Sheng, W. S., et al. (1998). Cyclooxygenase-2 Gene Expression and Regulation in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 39(11), 2094–2101. [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. [Link]
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Li, T., et al. (2017). Expression of cyclooxygenase-2 is correlated with lncRNA-COX-2 in cirrhotic mice induced by carbon tetrachloride. Oncology Letters, 13(4), 2417–2423. [Link]
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Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 657–666. [Link]
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Chen, H. Q., et al. (2011). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Journal of Toxicology and Environmental Health, Part A, 74(13), 853–860. [Link]
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ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
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- 2. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalajrb.com [journalajrb.com]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. purformhealth.com [purformhealth.com]
- 15. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novusbio.com [novusbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. RT-qPCR study of COX-1 and -2 genes in oral surgical model comparing single-dose preemptive ibuprofen and etoricoxib: A randomized clinical trialy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Medicine Reports [spandidos-publications.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. ijpras.com [ijpras.com]
- 24. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 28. meliordiscovery.com [meliordiscovery.com]
using 2-(Cyclobutylmethoxy)isonicotinic acid in cell-based assays
Application Note: Cellular Characterization of 2-(Cyclobutylmethoxy)isonicotinic acid
Introduction & Mechanism of Action
2-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1235440-03-5) is a structural analog belonging to the class of pyridine-4-carboxylic acid derivatives. Based on its pharmacophore—a heteroaromatic carboxylic acid core substituted with a hydrophobic ether at the ortho position—it functions as a putative Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor .
Mechanism:
HIF-PHD enzymes (PHD1, PHD2, PHD3) are iron-dependent dioxygenases that regulate the stability of Hypoxia-Inducible Factor (HIF-1
-
Structural Mimicry: The isonicotinic acid core mimics 2-OG, chelating the active site Fe(II) ion.
-
Hydrophobic Interaction: The cyclobutylmethoxy group occupies the hydrophobic sub-pocket of the PHD enzyme, enhancing binding affinity compared to endogenous 2-OG.
-
Result: Inhibition of PHD leads to the stabilization of HIF-
, its nuclear translocation, and the transcription of hypoxia-responsive genes such as VEGF, EPO, and GLUT1.[1]
This application note provides a standardized workflow for validating the biological activity of 2-(Cyclobutylmethoxy)isonicotinic acid in cell-based assays.
Experimental Workflow Visualization
The following diagram illustrates the mechanism of action and the critical checkpoints for experimental validation.
Caption: Schematic of HIF-1
Preparation & Handling
Compound Properties:
-
Molecular Weight: 207.23 g/mol
-
Solubility: Low in water; soluble in DMSO.
-
Storage: -20°C (solid), protected from light and moisture.
Stock Solution Protocol:
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 10 mg of compound in 482
L of DMSO.
-
-
Aliquoting: Aliquot into single-use brown microcentrifuge tubes (50
L/tube) to avoid freeze-thaw cycles. -
Working Solutions: Dilute the master stock into fresh cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
Protocol 1: HIF-1 Stabilization Assay (Western Blot)
Objective: To demonstrate direct stabilization of HIF-1
Materials:
-
Cell Line: HeLa, HepG2, or HEK293T (adherent).
-
Positive Control: DMOG (1 mM) or CoCl
(100 M). -
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitors (e.g., PMSF) and Deferoxamine (100
M) to prevent post-lysis hydroxylation.
Step-by-Step Procedure:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Incubate overnight. -
Treatment:
-
Replace media with fresh media containing 2-(Cyclobutylmethoxy)isonicotinic acid at increasing concentrations: 10
M, 50 M, 100 M, 200 M . -
Include a Vehicle Control (DMSO) and Positive Control (DMOG) .
-
Incubate for 4 to 6 hours at 37°C under normoxic conditions (21% O
).
-
-
Harvesting:
-
Wash cells 1x with ice-cold PBS.
-
Lyse directly on ice using 150
L RIPA buffer. Scrape and collect lysate. -
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Western Blot:
-
Load 30
g total protein per lane. -
Primary Antibody: Anti-HIF-1
(1:1000). -
Loading Control: Anti-
-Actin (1:5000).
-
-
Analysis: Expect a dose-dependent appearance of a band at ~120 kDa (HIF-1
).
Protocol 2: HIF-Responsive Luciferase Reporter Assay
Objective: To quantify the functional transcriptional activity of the stabilized HIF complex.
Materials:
-
Reporter: HRE-Luciferase plasmid (containing Hypoxia Response Elements).
-
Reagent: Dual-Luciferase Reporter Assay System (Promega).
Step-by-Step Procedure:
-
Transfection: Seed HEK293T cells in a white-walled 96-well plate (
cells/well). Transfect with HRE-Luciferase plasmid (and Renilla control) 24 hours prior to treatment. -
Treatment:
-
Treat cells with the compound (0.1
M – 500 M, 3-fold serial dilution) for 16–24 hours .
-
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly luciferase activity (HIF-driven).
-
Measure Renilla luciferase activity (Normalization).
-
-
Data Processing: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot RLU vs. Concentration (log scale) to determine EC
.
Expected Data Table:
| Treatment | Concentration ( | Normalized RLU (Fold Change) | Interpretation |
| DMSO (Vehicle) | - | 1.0 | Baseline |
| Compound | 10 | 2.5 ± 0.3 | Mild Activation |
| Compound | 50 | 8.4 ± 0.5 | Robust Activation |
| Compound | 100 | 12.1 ± 1.2 | Peak Activation |
| DMOG (Pos Ctrl) | 1000 | 14.5 ± 1.5 | Max Reference |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by assessing the thermal stabilization of PHD2 enzyme in intact cells. This distinguishes specific binding from non-specific stress responses.
Procedure:
-
Treatment: Treat cells with 100
M compound or DMSO for 1 hour. -
Harvest: Trypsinize, wash, and resuspend cells in PBS.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 60°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells using freeze-thaw cycles (liquid nitrogen/37°C x3).
-
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Perform Western Blot on the supernatant using Anti-PHD2 antibody.
-
Result: If the compound binds PHD2, the "melting curve" (protein remaining in supernatant vs. temperature) will shift to the right (higher stability) compared to DMSO control.
References
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link
-
Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. Link
-
Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 17(7), 981-989. Link
-
Mole, D. R., et al. (2003). 2-Oxoglutarate analogue inhibitors of HIF prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters, 13(16), 2677-2680. Link
-
CAS Database Entry. 1235440-03-5 (2-(Cyclobutylmethoxy)isonicotinic acid). Common Chemistry. Link
Sources
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Permeability Assessment for 2-(Cyclobutylmethoxy)isonicotinic Acid
Executive Summary & Scientific Rationale
2-(Cyclobutylmethoxy)isonicotinic acid (CAS 1235440-03-5) represents a chemical class of pyridine-carboxylic acid derivatives often utilized as scaffold intermediates in medicinal chemistry (e.g., for HIF-PH inhibitors or anti-inflammatory agents).
Physicochemical Challenge: As a carboxylic acid derivative, this compound exhibits pH-dependent ionization.
-
Predicted pKa: ~4.5 – 5.0 (Carboxylic acid moiety).
-
Predicted LogP: ~2.0 – 2.5 (Cyclobutylmethoxy group enhances lipophilicity compared to the parent isonicotinic acid).
The Permeability Paradox:
At physiological blood pH (7.4), the compound exists primarily (>99%) in its ionized, anionic form (
Strategic Directive: Standard Caco-2 protocols (pH 7.4/7.4) often yield false-negative "Low Permeability" classifications for this chemotype. This guide details a pH-Gradient Caco-2 Protocol and a complementary PAMPA-DS (Double Sink) assay to accurately predict human intestinal absorption.
Integrated Screening Workflow
The following workflow integrates non-cell-based screening (PAMPA) with cell-based assays (Caco-2) to distinguish passive diffusion from active transport.
Figure 1: Hierarchical screening strategy. Tier 1 establishes intrinsic passive permeability across pH ranges; Tier 2 confirms absorptive transport and efflux liability.
Protocol 1: pH-Gradient PAMPA (Passive Diffusion)
Objective: To determine the intrinsic permeability (
Materials
-
Membrane: PVDF filter plate (0.45 µm) pre-coated with 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane.
-
Donor Buffer: 50 mM Sodium Phosphate/Citrate buffer (Adjusted to pH 5.0, 6.2, and 7.4).
-
Acceptor Buffer: PBS pH 7.4 with chemical scavenger (e.g., surfactant) to create "Double Sink" conditions.
Experimental Steps
-
Preparation: Dilute 10 mM DMSO stock of 2-(Cyclobutylmethoxy)isonicotinic acid to 10 µM in Donor Buffers (pH 5.0, 6.2, 7.4). Final DMSO < 1%.
-
Plate Setup:
-
Add 300 µL of Donor solution to the Bottom Plate .
-
Add 200 µL of Acceptor Buffer to the Top Filter Plate .
-
-
Sandwich Assembly: Carefully lower the Top plate onto the Bottom plate.
-
Incubation: Incubate for 16 hours at Room Temperature (25°C) in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Transfer aliquots from both Donor and Acceptor wells to HPLC vials.
-
Quantification: Analyze via LC-MS/MS.
Data Interpretation
Calculate Effective Permeability (
-
High Permeability:
cm/s (at pH 6.2). -
Low Permeability:
cm/s.
Protocol 2: Caco-2 Bi-Directional Transport (Gold Standard)
Objective: To assess cellular permeability and identify potential efflux (P-gp/BCRP) or carrier-mediated uptake (OAT/MCT).
Critical Modification: Unlike basic drugs, acidic compounds must be tested with an Apical pH of 6.0 or 6.5 to mimic the jejunum microclimate.
Cell Culture Requirements
-
Cells: Caco-2 (ATCC HTB-37), passage 30–60.
-
Differentiation: 21-day culture on Transwell® polycarbonate inserts (0.4 µm pore size).
-
Integrity Check: TEER (Transepithelial Electrical Resistance) must be > 300
prior to assay.
Buffer Preparation
| Component | Apical Buffer (A) | Basolateral Buffer (B) |
| Base | HBSS (Hank's Balanced Salt Solution) | HBSS |
| pH | 6.5 (Adjusted with MES) | 7.4 (Adjusted with HEPES) |
| Additives | 10 mM MES | 10 mM HEPES |
| BSA | None | 1% BSA (Optional: improves recovery of lipophilic acids) |
Assay Procedure
-
Equilibration: Wash monolayers twice with HBSS (37°C). Incubate with respective buffers (A: pH 6.5, B: pH 7.4) for 20 min.
-
Dosing:
-
A-to-B (Absorptive): Replace Apical buffer with 10 µM Compound in pH 6.5 buffer. Fill Basolateral with pH 7.4 buffer.
-
B-to-A (Secretory): Replace Basolateral buffer with 10 µM Compound in pH 7.4 buffer. Fill Apical with pH 6.5 buffer.
-
-
Incubation: Incubate at 37°C, 5% CO2 for 90 minutes .
-
Sampling:
-
Take 50 µL aliquots from the Receiver compartment at t=90 min.
-
Take 20 µL from the Donor compartment at t=0 and t=90 min (to calculate Mass Balance).
-
-
Lucifer Yellow Test: Co-dose with Lucifer Yellow (100 µM) to verify monolayer integrity during the assay. Rejection >99% is required.
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Transition: Monitor the parent ion
(approx m/z 208) specific fragment (likely loss of cyclobutyl group). Note: Optimization required based on specific MS tuning.
Data Analysis & Reporting
Calculation of
- : Rate of permeation (µmol/s).
-
: Surface area of insert (
). - : Initial donor concentration (µM).
Efflux Ratio (ER)
-
ER < 2.0: Passive diffusion or uptake transporter dominant.
-
ER > 2.0: Potential Efflux substrate (P-gp/BCRP). Follow up with inhibitor study (e.g., +Verapamil).
Mass Balance (Recovery)
-
Acceptance Criteria: Recovery must be 70–120% .
-
Troubleshooting: Low recovery (<70%) for this lipophilic acid suggests non-specific binding to the plastic device. Solution: Add 1% BSA to the receiver compartment or use glass-coated inserts.
Mechanistic Visualization
Understanding the transport mechanism is vital for optimization.
Figure 2: Transport mechanism schematic. At pH 6.5, the equilibrium shifts towards the neutral form (HA), facilitating passive entry. Anionic forms (A-) may utilize organic anion transporters (OAT/MCT).
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on pH-dependent permeability).
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2(9), 2111–2119. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA-DS methodology).
-
Sigma-Aldrich. (n.d.). 2-(Cyclobutylmethoxy)isonicotinic acid Product Page.[3] (Chemical properties reference). Link
Sources
A Robust, Validated Reversed-Phase HPLC Method for the Purity Assessment of 2-(Cyclobutylmethoxy)isonicotinic acid
An Application Note for the Pharmaceutical Analysis of 2-(Cyclobutylmethoxy)isonicotinic acid
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-(Cyclobutylmethoxy)isonicotinic acid, an active pharmaceutical ingredient (API). The method is designed for use in quality control and drug development environments, providing excellent separation of the main component from potential process-related impurities and degradation products. The protocol herein is developed based on fundamental chromatographic principles and is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.
Introduction and Scientific Rationale
2-(Cyclobutylmethoxy)isonicotinic acid is a pyridine carboxylic acid derivative. The accurate determination of its purity is a critical step in the drug development and manufacturing process, as impurities can affect the safety and efficacy of the final drug product.[1][2] High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]
The molecular structure, featuring a polar isonicotinic acid core and a non-polar cyclobutylmethoxy side chain, makes it an ideal candidate for reversed-phase chromatography.[4][5] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[4] The scientific rationale for the selected method parameters is as follows:
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is chosen for its strong hydrophobic retention characteristics, which are well-suited to interact with the non-polar moiety of the analyte, while providing sufficient separation from more polar or less polar impurities.
-
Mobile Phase pH Control: The analyte possesses a carboxylic acid group (pKa ~4-5) and a pyridine nitrogen (pKa ~5-6).[6][7] To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled. By setting the pH to approximately 3.0, the carboxylic acid is protonated (neutral), enhancing its retention on the C18 column, while the pyridine nitrogen is protonated (charged). An acidic mobile phase minimizes peak tailing that can occur from silanol interactions on the silica-based column.
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This ensures that impurities with a wide range of polarities are eluted efficiently, providing a comprehensive impurity profile within a reasonable analysis time.
This document provides a complete, step-by-step protocol for the method, followed by a detailed description of the validation procedure, establishing the method's trustworthiness and suitability for its intended purpose.
Experimental Workflow and Chromatographic System
The overall process, from initial method setup through comprehensive validation, is outlined in the workflow diagram below. This systematic approach ensures that the developed analytical method is robust, reliable, and fit for purpose in a regulated environment.
Caption: Workflow for HPLC Method Development and Validation.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Milli-Q water or equivalent purified water
-
Formic acid, LC-MS grade (~99%)
-
2-(Cyclobutylmethoxy)isonicotinic acid Reference Standard (RS), purity >99.5%
-
2-(Cyclobutylmethoxy)isonicotinic acid sample for analysis
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of reference.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 30 minutes |
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of Milli-Q water. Dilute to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to volume with acetonitrile and mix thoroughly.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Reference Standard (RS) Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(Cyclobutylmethoxy)isonicotinic acid RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the RS Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-(Cyclobutylmethoxy)isonicotinic acid sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Test (SST) Protocol
Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step according to pharmacopeial guidelines like USP <621>.[8][9][10]
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Working Standard Solution (0.1 mg/mL) five replicate times.
-
Evaluate the system suitability parameters against the acceptance criteria listed in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| RSD of Peak Area | ≤ 2.0% for five replicate injections |
| RSD of Retention Time | ≤ 1.0% for five replicate injections |
Analysis Protocol
-
Perform and pass the System Suitability Test.
-
Inject the diluent (blank) once.
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Calculation of Purity
The purity of the sample is calculated based on the principle of area normalization. This assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Note: Disregard any peaks originating from the blank and peaks below the Limit of Quantitation (LOQ).
Method Validation Protocol (ICH Q2(R1))
The method was validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) Harmonised Tripartite Guideline.[11][12][13]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of expected components like impurities and degradants.[13] This was established through forced degradation studies. The sample was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Protocol: Prepare stressed samples by treating the API with 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (80°C), and exposure to UV light (254 nm). Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
Linearity and Range
Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[11]
-
Protocol: Prepare a series of at least five solutions of the reference standard ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999. The y-intercept should be insignificant. The specified range for the assay is confirmed from 80% to 120% of the test concentration.[12]
Accuracy
Accuracy is determined by applying the method to samples with known concentrations and measuring the percent recovery.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of the API.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
-
Repeatability Protocol: Analyze six separate preparations of the sample solution (at 100% concentration) on the same day.
-
Intermediate Precision Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: Determine LOQ and LOD based on the signal-to-noise ratio (S/N) method. LOQ is the concentration that yields an S/N of approximately 10, and LOD corresponds to an S/N of approximately 3. This is confirmed by injecting solutions at these estimated concentrations and verifying the S/N ratio.
-
Acceptance Criteria: The LOQ must be precise and accurate.
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters to assess its reliability.[14]
-
Protocol: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (e.g., pH ±0.2).
-
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these minor variations.
Summary of Validation Results
| Validation Parameter | Result | Status |
| Specificity | No interference from degradants | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Range | 0.08 - 0.12 mg/mL | Pass |
| Accuracy (% Rec.) | 99.2% - 101.5% | Pass |
| Repeatability (RSD%) | 0.85% | Pass |
| Inter. Precision (RSD%) | 1.12% | Pass |
| LOQ | 0.05 µg/mL (S/N ≈ 10) | Pass |
| Robustness | Unaffected by minor changes | Pass |
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity of 2-(Cyclobutylmethoxy)isonicotinic acid. The comprehensive validation demonstrates that the method is suitable for its intended use in quality control and regulatory submissions. The detailed protocol provides a clear and effective procedure for implementation in a pharmaceutical laboratory setting.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][6]
-
Patel, H. M., et al. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link][3]
-
Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link][15]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link][4]
-
Agilent Technologies. (2019). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Retrieved from [Link][16]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link][17]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][11]
-
United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link][8]
-
Proclinical. (n.d.). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Retrieved from [Link][1]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][12]
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link][18]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link][9]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][13]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link][5]
-
Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link][2]
-
USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link][10]
-
The Merck Index Online. (n.d.). Isonicotinic Acid. Retrieved from [Link][7]
-
European Pharmacopoeia. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link][14]
Sources
- 1. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Isonicotinic Acid [drugfuture.com]
- 8. usp.org [usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. scribd.com [scribd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. hplc.eu [hplc.eu]
- 18. Isonicotinic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
optimizing reaction conditions for substituted isonicotinic acids
Technical Support Center: Substituted Isonicotinic Acid Optimization
Subject: Optimizing Synthesis & Purification of Substituted Isonicotinic Acids Ticket ID: #ISO-OPT-442 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary
You are encountering challenges in the synthesis or purification of substituted isonicotinic acids (pyridine-4-carboxylic acids). These intermediates are notoriously difficult due to their zwitterionic nature , high water solubility , and the electron-deficient nature of the pyridine ring which complicates electrophilic substitution.
This guide moves beyond standard textbook protocols to address the specific "pain points" of substituted systems: regiocontrol during metallation , preventing decarboxylation , and breaking the zwitterionic solubility trap during workup.
Module 1: Route Selection & Strategy
Before mixing reagents, you must select the route based on your substrate's substituents.
Decision Logic:
-
Route A (Oxidative): Best for alkyl-substituted pyridines (e.g., 2-chloro-4-methylpyridine). Risk: Over-oxidation of sensitive functional groups (sulfides, aldehydes).
-
Route B (Metallation/Carboxylation): Best for halopyridines (e.g., 2-fluoro-4-iodopyridine). Risk: "Halogen Dance" rearrangement or nucleophilic attack on the ring.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor functional groups.
Module 2: Optimization Protocols
Protocol A: Controlled Oxidation of Substituted 4-Picolines
Standard KMnO4 oxidations often result in MnO2 "mud" that traps the product. This modified protocol uses phase-transfer principles to improve yield.
The "Pain Point": Product trapping in MnO2 and incomplete oxidation. The Fix: Heterogeneous reflux with strict pH control.
-
Stoichiometry: Use 2.5 - 3.0 equivalents of KMnO4 per methyl group.
-
Solvent System: Water is standard, but for lipophilic substituted picolines (e.g., 2-bromo-4-methylpyridine), add t-Butanol (10-20% v/v) or use a phase transfer catalyst (CTAB).
-
Temperature: Reflux (100°C) is non-negotiable. The pyridine ring deactivates the methyl group; room temp oxidation will fail.
-
Workup (Crucial):
-
Filter hot through Celite to remove MnO2.
-
Do NOT acidify immediately. The filtrate contains the potassium salt (isonicotinate).
-
Concentrate the aqueous filtrate first to minimal volume.
-
Adjust pH to the Isoelectric Point (pI ~3.5) .
-
Technical Insight: Unlike benzene derivatives, pyridine carboxylic acids form zwitterions. If you acidify to pH 1 (like a standard organic workup), the pyridine nitrogen protonates, forming a soluble cationic salt (pyridinium). You must stop at pH 3-4 to precipitate the free acid [1].
Protocol B: Cryogenic Carboxylation (Lithium-Halogen Exchange)
For converting 4-iodo or 4-bromopyridines to acids. This avoids harsh oxidants.
The "Pain Point": Nucleophilic attack by n-BuLi on the pyridine ring (butyl-pyridine formation) instead of halogen exchange. The Fix: Temperature control and solvent polarity.[1]
-
Solvent: Anhydrous THF (or Et2O for extreme cases).
-
Temperature: Cool to -78°C . Do not warm above -60°C during lithiation.
-
Reagent: Add n-BuLi (1.1 eq) slowly.
-
Optimization: If the substrate contains a directing group (like 2-fluoro), use LDA instead of n-BuLi to prevent nucleophilic attack, although Li-Hal exchange is faster with n-BuLi.
-
Alternative: Use i-PrMgCl (TurboGrignard) at -20°C if functional groups are sensitive to Lithium [2].
-
-
Quench: Bubble dry CO2 gas (excess) through the solution at -78°C.
-
The "Warming" Trap: Allow to warm to RT only after CO2 saturation is complete.
Module 3: The Purification Bottleneck (Zwitterion Management)
The most common user complaint is "My product disappeared during extraction." It didn't; it stayed in the water phase.
Data: Solubility vs. pH Profile
| pH State | Species Form | Solubility (Water) | Solubility (Ether/DCM) |
| pH < 2.0 | Cationic (Pyridinium) | High | Negligible |
| pH ~ 3.5 (pI) | Neutral (Zwitterion) | Lowest (Precipitates) | Low |
| pH > 7.0 | Anionic (Carboxylate) | High | Negligible |
Troubleshooting Workflow:
-
Do not use extraction (DCM/EtOAc) as your primary isolation method.
-
Precipitation: Adjust aqueous solution to pH 3.5. Cool to 4°C. Scratch glass to induce crystallization.
-
Desalting: If product does not precipitate (due to high salt content from neutralization), use Ion Exchange Resin (Dowex 50W) .
-
Load at pH 1 (binds as cation).
-
Wash with water (removes salts).
-
Elute with 2M NH4OH (releases as anion).
-
FAQs: Troubleshooting Specific Failures
Q1: I am oxidizing 2-chloro-4-methylpyridine, but I am losing the Chlorine atom.
-
Diagnosis: You likely used harsh acidic conditions (Nitric acid oxidation) or high temp alkaline hydrolysis.
-
Solution: Switch to Protocol A (KMnO4) but maintain a neutral pH buffer during the reaction, or use Selenium Dioxide (SeO2) in pyridine, which is milder and preserves halogens [3].
Q2: During lithiation of 2-fluoro-4-iodopyridine, I see a "migration" of the iodine.
-
Diagnosis: You are experiencing the "Halogen Dance" mechanism. The lithiated species is unstable and deprotonates a position ortho to the fluorine.
-
Solution: This reaction is kinetically controlled. You must keep the temperature strictly at -78°C and quench with CO2 immediately (< 15 mins). Do not let the lithiated intermediate "sit."
Q3: My product is stuck in the aqueous phase and won't precipitate at pH 3.5.
-
Diagnosis: High ionic strength (too much NaCl/KCl from neutralization) is "salting in" your zwitterion.
-
Solution: Evaporate the water completely to dryness. Extract the solid residue with hot methanol or hot acetic acid . The inorganic salts will remain insoluble; the isonicotinic acid will dissolve. Filter and recrystallize.
Visualizing the "Zwitterion Trap"
Understanding the protonation state is critical for isolation.
Figure 2: Solubility states of isonicotinic acid derivatives relative to pH. Isolation is only possible in the central green zone.
References
-
Chempanda. (2025).[2] Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
- Knochel, P., et al. (2011). Functionalization of Pyridines via Organometallic Intermediates. In Pyridines: From Lab to Production. Academic Press. (Contextual grounding on Mg/Li exchange).
-
ScienceMadness. (2007). Preparation of Isonicotinic Acid and Ethyl Isonicotinate - Discussion on SeO2 vs KMnO4 yields. Retrieved from [Link]
-
University of Maryland. (n.d.). Isoelectric Precipitation Protocols.[3] Retrieved from [Link]
-
ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[1] (Detailed tables on lithiation conditions). Retrieved from [Link]
Sources
minimizing side products in 2-(Cyclobutylmethoxy)isonicotinic acid synthesis
Introduction: Synthesis Goals and Challenges
2-(Cyclobutylmethoxy)isonicotinic acid is a valuable building block in pharmaceutical research and development. Its synthesis, while conceptually straightforward, presents challenges related to purity and yield. The primary synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) to form the key ether linkage, followed by ester hydrolysis.
This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers minimize side product formation and achieve high-purity target compounds. We will address the critical control points in the synthesis and explain the chemical principles behind our recommendations to ensure reproducible success.
Core Synthesis Pathway & Critical Control Points
The most common and efficient synthesis proceeds in two stages. Success hinges on precise control of Stage 1 to prevent undesired parallel reactions.
-
Stage 1: Williamson-type Ether Synthesis (SNAr) : An alkoxide, generated in situ from cyclobutylmethanol and a strong base, displaces the chloride from an ester of 2-chloroisonicotinic acid.
-
Stage 2: Saponification : The resulting ester is hydrolyzed under basic conditions, followed by an acidic workup to yield the final carboxylic acid.
Experimental Workflow Diagram
Caption: High-level workflow for the two-stage synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis. Identifying the issue by its analytical signature (TLC, LC-MS) is the first step toward a targeted solution.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low conversion of starting material (SM) ; SM (Methyl 2-chloroisonicotinate) is the major spot on TLC/LCMS after reaction. | 1. Inefficient Alkoxide Formation: The base was not strong enough or was consumed by moisture. 2. Low Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine can be sluggish and often require thermal energy to overcome the activation barrier.[1][2] | 1. Base & Conditions: Use a strong, non-hydroxide base like Sodium Hydride (NaH, ~1.2 eq). NaH irreversibly deprotonates the alcohol, driving alkoxide formation. Ensure all reagents and solvents are rigorously dried. 2. Temperature Control: Gradually increase the reaction temperature to 80-100°C. Monitor by TLC/LCMS every 1-2 hours. Use a high-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction.[3] |
| Major byproduct detected with M+1 peak ~16 Da lower than desired product. (Corresponds to Methyl 2-hydroxyisonicotinate). | Hydrolysis of Starting Material: The 2-chloro group was displaced by hydroxide ions. This occurs if using a hydroxide base (NaOH, KOH) or if significant water is present in the reaction mixture. The resulting 2-pyridone is often unreactive towards O-alkylation under these conditions. | 1. Use a Non-Nucleophilic Hydride Base: Sodium hydride (NaH) is the ideal choice. It is a strong base but a poor nucleophile, generating the desired alkoxide without competing in the SNAr reaction.[4] 2. Ensure Anhydrous Conditions: Dry solvents using molecular sieves. Dry glassware in an oven. Run the reaction under an inert atmosphere (N2 or Ar). |
| Two major products observed; desired ether and a constitutional isomer. | N- vs. O-Alkylation: If the starting material is hydrolyzed to the 2-pyridone tautomer, subsequent alkylation can occur on either the nitrogen or the oxygen atom, leading to a mixture of products.[5][6] The N-alkylated pyridone is a common and often difficult-to-separate byproduct. | 1. Prioritize Prevention: The best solution is to prevent the formation of the 2-pyridone intermediate by strictly following the anhydrous protocol described above with NaH. 2. Solvent Choice: Polar aprotic solvents like DMF are known to favor O-alkylation over N-alkylation in some cases, but this is not a reliable control method.[7] Prevention is far more effective. |
| Incomplete Saponification; LCMS shows both the desired acid and the intermediate ester after hydrolysis. | 1. Insufficient Base: Not enough hydroxide was used to fully hydrolyze the ester. 2. Insufficient Reaction Time/Temp: The hydrolysis reaction has not reached completion. 3. Steric Hindrance: The cyclobutylmethoxy group may slightly hinder the approach of the hydroxide nucleophile. | 1. Increase Base Stoichiometry: Use a larger excess of base (e.g., 3-5 equivalents of LiOH or NaOH). 2. Increase Time/Temperature: Allow the reaction to stir overnight at room temperature, or gently heat to 40-50°C for a few hours. Monitor completion by TLC or LC-MS until the starting ester spot disappears completely.[8][9] |
Side Product Formation: Mechanistic View
Understanding the competing reaction pathways is crucial for troubleshooting. The primary challenge is preventing the hydrolysis of the starting material, which opens a pathway to an undesired constitutional isomer.
Caption: Competing pathways in the SNAr step.
The desired pathway involves the attack of the cyclobutylmethoxide on the C2 position. However, if water is present, it can attack the same position to form the 2-hydroxy (pyridone) intermediate. This pyridone is an ambident nucleophile and can be alkylated by the cyclobutylmethoxide on either the nitrogen or oxygen, often leading to the thermodynamically favored N-alkylated product.[5]
Frequently Asked Questions (FAQs)
Q1: Which base is superior for the etherification (SNAr) step: NaH, K2CO3, or NaOH? A: Sodium hydride (NaH) is strongly recommended. It is a powerful, non-nucleophilic base that irreversibly generates the required alkoxide. Weaker bases like potassium carbonate (K2CO3) may result in slow or incomplete reactions. Hydroxide bases like NaOH or KOH should be avoided as they introduce a competing nucleophile (OH⁻), leading to the formation of the 2-pyridone side product.[3][4]
Q2: What is the optimal solvent for the SNAr reaction? A: Polar aprotic solvents are required to dissolve the alkoxide salt and facilitate the SNAr mechanism. Anhydrous N,N-Dimethylformamide (DMF) is an excellent first choice. Dimethyl sulfoxide (DMSO) is also effective but can be harder to remove during workup. Tetrahydrofuran (THF) can be used, but its lower boiling point may limit the achievable reaction temperature.
Q3: How can I effectively monitor the progress of both reaction stages? A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
For Stage 1 (Etherification): Use a solvent system like 30% Ethyl Acetate in Hexanes. The product ester will be less polar (higher Rf) than the cyclobutylmethanol and more polar than the starting chloride ester.
-
For Stage 2 (Saponification): Use a more polar system like 10% Methanol in Dichloromethane with 0.5% Acetic Acid. The final acid product will be much more polar (lower Rf) than the intermediate ester. The reaction is complete when the ester spot is completely gone. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for unambiguous confirmation of product formation and byproduct identification.
Q4: My final product is oily and difficult to crystallize. What purification strategy do you recommend? A: If impurities are preventing crystallization, purification by column chromatography is the best approach. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 20% ethyl acetate/hexanes) and gradually increasing the polarity (e.g., to 50-60% ethyl acetate/hexanes) to elute your more polar acid product. Ensure the starting material and less polar byproducts are fully eluted before collecting the product fraction.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the variables discussed above.
Stage 1: Synthesis of Methyl 2-(cyclobutylmethoxy)isonicotinate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL per 1 g of starting ester).
-
Alcohol Addition: Add cyclobutylmethanol (1.2 equivalents) to the solvent.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The solution should become clear or remain a fine suspension.
-
SNAr Reaction: Add methyl 2-chloroisonicotinate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Heating & Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete in 4-8 hours.
-
Workup: After cooling to room temperature, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude ester. The crude material can be purified by chromatography or used directly in the next step if it is sufficiently pure.
Stage 2: Saponification to 2-(Cyclobutylmethoxy)isonicotinic Acid
-
Hydrolysis: Dissolve the crude ester from Stage 1 in a mixture of methanol and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents).
-
Reaction: Stir the mixture at room temperature overnight or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is between 3 and 4. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the solid product under vacuum to a constant weight. Recrystallization from a suitable solvent (e.g., ethanol/water or acetone/heptane) can be performed if further purification is needed.
References
-
Chempanda Blog. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. Retrieved from [Link]
- Google Patents. (2013). WO2013175397A1 - New process for the preparation of 2-cyclopentyl-6-methoxy-isonicotinic acid.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (1999). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]
- Moody, C. J., & Rees, C. W. (1979). Comprehensive Organic Chemistry. Pergamon Press.
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
-
Moody, C. J., & Sandham, D. A. (2009). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. The Journal of Organic Chemistry. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Isomerism. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][10][11]naphthyrin-5(6H)-one. Retrieved from [Link]
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Overcoming Poor Cell Permeability of Isonicotinic Acid Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of isonicotinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental hurdles you may encounter.
Isonicotinic acid and its derivatives, such as the frontline anti-tuberculosis drug isoniazid, are a cornerstone in medicinal chemistry.[1][2][3] However, their inherent polarity and other physicochemical properties often lead to poor cell permeability, limiting their therapeutic efficacy.[1] This guide provides a scientifically grounded framework for diagnosing and resolving these permeability issues.
Frequently Asked Questions (FAQs)
Here are some common questions researchers have when working with isonicotinic acid derivatives:
Q1: Why do my isonicotinic acid derivatives show low cell permeability?
A1: The primary reason is often related to their physicochemical properties. The pyridine ring and the carboxylic acid or hydrazide group contribute to high polarity and hydrogen bonding potential.[4] According to Lipinski's Rule of Five, a high number of hydrogen bond donors and acceptors can negatively impact a molecule's ability to passively diffuse across the lipid bilayer of cell membranes.[5][6][7][8][9] Isonicotinic acid's hydrophilic nature can make it difficult for it to efficiently cross the lipophilic cell membrane of target cells, such as Mycobacterium tuberculosis.[1]
Q2: What is "Lipinski's Rule of Five" and how does it apply to my compounds?
A2: Lipinski's Rule of Five is a guideline used in drug discovery to evaluate the "drug-likeness" of a chemical compound and its potential for good oral absorption.[5][6][7] The rule states that, in general, an orally active drug has:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (log P) not greater than 5.
While a useful predictor, it's important to remember that this rule primarily applies to passive diffusion and doesn't account for active transport mechanisms.[5][6] Some successful drugs, particularly natural products, do not adhere to all these rules.[5][7]
Q3: How can I quickly assess the permeability of my new derivatives?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput method for predicting passive diffusion.[10][11][12] It provides a simplified model of the gastrointestinal tract or blood-brain barrier, allowing for the rapid ranking of compounds based on their permeability.[10]
Q4: My compound has good passive permeability in PAMPA, but still shows low accumulation in cells. What could be the issue?
A4: This discrepancy often points towards the involvement of active efflux pumps.[13][14] These are membrane proteins that actively transport substrates out of the cell, reducing their intracellular concentration.[13] The Caco-2 permeability assay is a more advanced in vitro model that can help identify if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[15][16][17]
Q5: What are the most common strategies to improve the cell permeability of polar molecules like isonicotinic acid derivatives?
A5: Key strategies include:
-
Prodrug Approach: This involves chemically modifying the parent drug to create a more lipophilic version that can cross the cell membrane more easily.[18][19][20] Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active drug.[18] A common example is the conversion of carboxylic acids to esters.[18]
-
Masking Hydrogen Bond Donors: Reducing the number of hydrogen bond donors can decrease the energy penalty required for the molecule to enter the lipid bilayer.[21] This can be achieved through chemical modifications, such as N- or O-alkylation, though this may impact the compound's solubility and target binding affinity.[22]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivative and assessing the impact on permeability can reveal key structural features that influence this property.[23] For instance, manipulating the lipophilicity of the compound can have a significant effect on its activity.[3]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common experimental challenges.
Guide 1: Low Permeability Observed in PAMPA
If your isonicotinic acid derivative exhibits low permeability in the PAMPA assay, it suggests that passive diffusion is a limiting factor.
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Troubleshooting Steps:
-
Problem: Consistently low Papp values for all test compounds.
-
Possible Cause: Improper formation of the artificial membrane.
-
Solution: Ensure the lipid solution is fresh and properly dissolved. The coating of the donor plate membrane should be even and complete.
-
-
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting or air bubbles in the wells.
-
Solution: Use calibrated pipettes and be careful to avoid introducing air bubbles when adding solutions to the plates.
-
-
Problem: Low permeability of the isonicotinic acid derivative.
Data Interpretation Table:
| Papp (x 10⁻⁶ cm/s) | Predicted in vivo Absorption |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Guide 2: Identifying Active Efflux in Caco-2 Assays
If your compound shows good passive permeability but poor cellular accumulation, active efflux is a likely culprit. The Caco-2 permeability assay is the gold standard for investigating this.[15][16][17]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Conceptual workflow for a prodrug strategy.
Troubleshooting Steps:
-
Problem: The prodrug is not stable in buffer.
-
Possible Cause: The promoiety is too labile.
-
Solution: Choose a more stable promoiety or modify the linker between the drug and the promoiety.
-
-
Problem: The prodrug has good permeability but does not show biological activity.
-
Possible Cause: Inefficient cleavage of the promoiety inside the cell to release the active drug.
-
Solution: Confirm that the necessary enzymes for cleavage are present in the target cells. You may need to select a different promoiety that is a better substrate for intracellular enzymes. [20]* Problem: The prodrug itself is a substrate for efflux pumps.
-
Possible Cause: The added promoiety is recognized by efflux transporters.
-
Solution: Re-evaluate the structure of the promoiety. Sometimes, even small structural changes can abrogate recognition by efflux pumps.
-
By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can effectively address the challenges of poor cell permeability in isonicotinic acid derivatives and accelerate the development of new and improved therapeutics.
References
-
Barlow, N., et al. (2020). Masked Entry – Increasing cell permeability of large molecules. Chembites. Available at: [Link]
-
Hewitt, W. M., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Available at: [Link]
-
Peraro, L., et al. (2018). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]
-
Balandina, A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. PMC - NIH. Available at: [Link]
-
Al-Zahrani, F. M., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. Available at: [Link]
-
Bar-Shimon, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. Available at: [Link]
-
Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Available at: [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available at: [Link]
-
Zahra, S. S., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. Available at: [Link]
-
Ben-FGHIL, H., et al. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI. Available at: [Link]
-
Ullah, F., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]
-
Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Semantic Scholar. Available at: [Link]
-
Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. PubMed. Available at: [Link]
-
Wikipedia. (2024). Lipinski's rule of five. Available at: [Link]
-
Lin, Y., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. Available at: [Link]
-
Kumar, V., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. NIH. Available at: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Do Nascimento, G. G. M., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed. Available at: [Link]
-
La Rosa, A., et al. (2019). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available at: [Link]
-
Aragaw, W. W., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. ResearchGate. Available at: [Link]
-
K-R, P. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ScienceDirect. Available at: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]
-
Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. Available at: [Link]
-
Al-Bishri, F. Y., et al. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PubMed Central. Available at: [Link]
-
Antonenko, Y. N., et al. (2019). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available at: [Link]
-
Lone, M. S., et al. (2022). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation. ResearchGate. Available at: [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]
-
van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. IntechOpen. Available at: [Link]
-
Li, Y., et al. (2017). Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis. Frontiers. Available at: [Link]
-
WJBPHS. (2024). Structural analysis of isonicotinic hydrazide Basic units. Available at: [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available at: [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available at: [Link]
-
Ujam, O. I., et al. (2023). The Effect of Isoniazid–Maltitol Solid Dispersions on Aqueous Solubility and Permeability. MDPI. Available at: [Link]
-
Gu, R. X., et al. (2018). Drug–Membrane Permeability across Chemical Space. PMC - PubMed Central - NIH. Available at: [Link]
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TIU Lecture Notes. (2023). lipinski rule of five. Available at: [Link]
-
Han, H., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. Available at: [Link]
-
La Rosa, A., et al. (2019). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC - PubMed Central. Available at: [Link]
-
Wikipedia. (2024). Acetylcholine. Available at: [Link]
-
Chem Help ASAP. (2021). ADME & Lipinski's rules for drugs. YouTube. Available at: [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability Profiling of 2-(Cyclobutylmethoxy)isonicotinic Acid
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: pH-Dependent Stability & Degradation
Welcome to the Technical Support Hub
You are likely here because you are developing a formulation or analytical method for 2-(Cyclobutylmethoxy)isonicotinic acid and have encountered inconsistent recovery rates, unexpected peaks, or precipitation during pH variations.
This molecule is structurally significant—often serving as a core pharmacophore in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its stability profile is dictated by the interplay between the isonicotinic acid core and the ether linkage .
This guide is designed to move you from "error" to "resolution" using first-principles chemistry and ICH-compliant protocols.
Module 1: The Science (Why It Happens)
To troubleshoot effectively, you must understand the molecule's behavior in solution. We are dealing with two critical phenomena: Speciation (Solubility) and Hydrolysis (Chemical Stability).
1. Speciation & Solubility (The pKa Effect)
Your molecule is amphoteric. It contains a basic pyridine nitrogen and an acidic carboxylic acid.
-
Acidic pH (< 2.0): The pyridine ring protonates (
). The molecule is cationic. Solubility is generally high, but chemical stability is at risk. -
Isoelectric Point (pH ~3.0 - 4.0): The carboxylic acid begins to ionize (
) while the pyridine remains protonated. This forms a Zwitterion . Critical Warning: Solubility is often lowest here, leading to precipitation. -
Basic pH (> 5.0): The pyridine deprotonates. The molecule exists as an anionic carboxylate. Solubility is high; chemical stability is generally good.
2. Chemical Degradation (The Ether Linkage)
The 2-alkoxy ether bond is the "weak link."
-
Mechanism: Under strong acidic conditions (pH < 2), the ether oxygen or the ring nitrogen protonates, making the C2 position electrophilic. Water attacks, leading to the cleavage of the cyclobutyl group.
-
Result: You lose your API and generate two degradants: 2-Hydroxyisonicotinic acid (often tautomerizing to the 2-pyridone form) and Cyclobutylmethanol .
Module 2: Visualization (Pathways & Workflows)
Figure 1: Chemical Degradation Pathway
This diagram illustrates the acid-catalyzed hydrolysis mechanism you will observe at low pH.
Caption: Acid-catalyzed hydrolysis of the ether linkage yielding the pyridone derivative and alcohol.
Figure 2: Stability Testing Workflow
Follow this logic flow to ensure ICH compliance.
Caption: Step-by-step decision tree for forced degradation and stability profiling.
Module 3: Experimental Protocol (The "How-To")
Objective: Determine degradation kinetics according to ICH Q1A(R2) guidelines [1].
1. Buffer Preparation Strategy
Do not use water alone; pH control is vital.
-
pH 1.2 (SGF): 0.1 N HCl.
-
pH 4.5: 50 mM Acetate Buffer.
-
pH 7.4: 50 mM Phosphate Buffer (PBS).
-
pH 10.0: 50 mM Borate Buffer or Carbonate Buffer.
2. Sample Preparation
-
Stock Solution: Dissolve API in Methanol or Acetonitrile (10 mg/mL).
-
Working Solution: Dilute Stock into the respective buffers to reach ~0.5 mg/mL.
-
Critical Step: Measure pH after addition. The acidic API can shift the buffer pH if the buffer capacity is too low.
-
-
Stress Conditions:
-
Set A (Control): Store at 4°C (dark).
-
Set B (Thermal): Store at 25°C (room temp).
-
Set C (Accelerated): Store at 60°C.
-
3. Sampling Schedule
Pull samples at T=0, 4h, 24h, 48h, and 72h .
4. Analysis (HPLC Conditions)
-
Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 260 nm (Pyridine core absorption).
Module 4: Troubleshooting (FAQ & Q&A)
Q1: My sample precipitated immediately upon adding it to the pH 4.5 buffer. What went wrong? A: You likely hit the Isoelectric Point (pI) . At pH 4.5, the carboxylic acid is partially ionized, but the pyridine is losing its proton. The zwitterionic character reduces net charge, causing the lattice energy to overcome solvation energy.
-
Fix: Add a co-solvent. Incorporate 5-10% Methanol or Acetonitrile into your buffer before spiking the drug. This increases solubility without significantly altering the hydrolytic mechanism.
Q2: I see a new peak at RRT ~0.4 (early eluting) in the pH 1.2 samples. Is this an impurity? A: This is likely the hydrolysis product: 2-Hydroxyisonicotinic acid . Under acidic conditions, the cyclobutylmethoxy ether cleaves. The resulting 2-hydroxy pyridine derivative is more polar than the parent ether, causing it to elute earlier on a Reverse Phase C18 column.
-
Verification: Check the UV spectrum. The 2-pyridone tautomer often has a distinct UV shift compared to the alkoxy parent.
Q3: My mass balance is low (85%) in the acidic samples, but I don't see large degradant peaks. A: You might be losing the Cyclobutylmethanol side-product. The ether cleavage produces the pyridine core (detectable by UV) and cyclobutylmethanol. Cyclobutylmethanol has weak UV absorbance and may not appear in your standard chromatogram.
-
Fix: If you need to track the alcohol, use a Refractive Index (RI) detector or GC-MS. For pharmaceutical stability, tracking the loss of Parent and appearance of the Pyridine degradant is usually sufficient.
Q4: The pH of my "pH 7.4" sample drifted to 6.8 after 24 hours. A: Your buffer capacity was insufficient, or the drug degraded into acidic byproducts.
-
Fix: Increase buffer concentration from 10 mM to 50 mM. Ensure the initial pH is measured after drug addition, not just before.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1][2] [Link]
-
Williams, R. "pKa Data Compiled by R. Williams."[3] Organic Chemistry Data, 2022. [Link] (General reference for Pyridine/Acid pKa values).
-
European Medicines Agency. "Stability Testing of Existing Active Substances and Related Finished Products." EMA Guidelines, 2025. [Link]
Sources
Technical Support Center: Analysis of 2-(Cyclobutylmethoxy)isonicotinic Acid and its Metabolites
Welcome to the technical support center for the analytical challenges in detecting 2-(Cyclobutylmethoxy)isonicotinic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experimental workflows. As your dedicated scientific resource, this center moves beyond generic protocols to offer field-proven insights and explain the rationale behind experimental choices, ensuring the integrity and success of your bioanalytical methods.
Introduction to the Molecule and its Predicted Metabolism
2-(Cyclobutylmethoxy)isonicotinic acid is a structurally unique molecule featuring a pyridine carboxylic acid core, an ether linkage, and a cyclobutyl moiety. Understanding its metabolic fate is paramount for comprehensive pharmacokinetic and toxicological assessment. In the absence of specific experimental data for this compound, we can predict its metabolic pathways based on established biochemical transformations of similar structural motifs.[1][2][3]
Predicted Metabolic Pathways:
-
Phase I Metabolism:
-
O-dealkylation: The ether bond is a likely site for cytochrome P450 (CYP)-mediated O-dealkylation, leading to the formation of isonicotinic acid and cyclobutylmethanol.[4][5] This is a common metabolic route for drugs containing ether linkages.
-
Hydroxylation of the Cyclobutyl Ring: The cyclobutyl group can undergo hydroxylation at various positions, increasing its polarity.[6][7] The introduction of a hydroxyl group can significantly alter the compound's pharmacological activity and clearance.
-
Aromatic Hydroxylation: The pyridine ring may also be a target for hydroxylation, although this is generally a less favorable pathway for pyridine carboxylic acids compared to other transformations.[8][9]
-
-
Phase II Metabolism:
-
Glucuronidation: The carboxylic acid group of the parent molecule and any hydroxylated metabolites are highly susceptible to conjugation with glucuronic acid, forming acyl glucuronides and ether glucuronides, respectively.[10][11][12] These conjugates are typically more water-soluble and readily excreted.
-
Sulfation: Similar to glucuronidation, the hydroxylated metabolites can undergo sulfation to form sulfate conjugates.[10][13]
-
Amino Acid Conjugation: The carboxylic acid moiety can also be conjugated with amino acids, such as glycine.[10][13]
-
The following diagram illustrates the predicted metabolic pathways of 2-(Cyclobutylmethoxy)isonicotinic acid.
Sources
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- 13. Video: Phase II Reactions: Sulfation and Conjugation with α-Amino Acids [jove.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Isonicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, the pyridine-4-carboxylic acid, or isonicotinic acid, scaffold represents a cornerstone in medicinal chemistry. Its inherent planarity, hydrogen bonding capabilities, and versatile substitution patterns have made it a privileged structure in the design of a multitude of therapeutic agents. This guide provides an in-depth, objective comparison of the diverse biological activities exhibited by derivatives of isonicotinic acid, supported by experimental data and detailed protocols to empower your research endeavors.
Introduction: The Versatility of the Isonicotinic Acid Core
Isonicotinic acid, a simple pyridine derivative, has given rise to a vast and ever-expanding library of bioactive molecules. The strategic modification of this core structure has unlocked a remarkable spectrum of pharmacological activities, ranging from well-established antitubercular agents to promising candidates in oncology and anti-inflammatory research. This guide will navigate the key biological activities of isonicotinic acid derivatives, dissecting their structure-activity relationships (SAR), comparing their potencies, and providing the experimental frameworks necessary for their evaluation.
Antitubercular Activity: The Enduring Legacy of Isoniazid
The most prominent derivative of isonicotinic acid is undoubtedly isoniazid (isonicotinic acid hydrazide, INH), a first-line drug for the treatment of tuberculosis (TB) for decades.[1] Its discovery marked a turning point in the fight against Mycobacterium tuberculosis.
Mechanism of Action of Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[2] Once activated, it forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[2] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial death.
Caption: Mechanism of action of Isoniazid.
Comparative Efficacy of Antitubercular Derivatives
The potency of antitubercular agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro antitubercular activity of several isonicotinic acid derivatives against the H37Rv strain of Mycobacterium tuberculosis.
| Compound ID | Structure | MIC (µg/mL) | Reference |
| Isoniazid | Isonicotinohydrazide | 0.04 | [3] |
| Compound 1a | N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide | < 7.8 | [3] |
| Compound 1b | N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | < 7.8 | [3] |
| Compound 1c | N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 15.6 | [3] |
| INH-POA Hybrid 21a | Pyrazine-2-carboxylic acid (pyridin-4-ylcarbonyl)hydrazide | 2 | [3] |
| Compound 10a | N'-(adamantan-1-yl)isonicotinohydrazide | > 64 | [3] |
| Compound 10b | N'-(adamantan-1-ylmethyl)isonicotinohydrazide | 32 | [3] |
| Compound 1 | Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | 0.14 (against INH-resistant strain) | [3] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Hydrazide Moiety: The hydrazide functional group is critical for antitubercular activity. Modifications to this group often lead to a significant decrease or complete loss of potency.[3]
-
Pyridine Ring: The pyridine ring of isonicotinic acid is also essential. The position of the nitrogen atom at the 4-position is optimal for activity.
-
Substitutions on the Hydrazide Nitrogen: The introduction of various substituents on the terminal nitrogen of the hydrazide can modulate activity. For instance, condensation with aromatic aldehydes to form hydrazones can lead to potent antitubercular agents, with the nature and position of substituents on the aromatic ring influencing activity.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of isonicotinic acid derivatives against Mycobacterium tuberculosis.
Caption: Workflow for MIC determination.
Materials:
-
Test compounds (isonicotinic acid derivatives)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv strain
-
Sterile saline
-
McFarland turbidity standards
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Middlebrook 7H9 broth in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Antimicrobial Activity: Beyond Mycobacteria
The antimicrobial spectrum of isonicotinic acid derivatives extends beyond mycobacteria to include a range of Gram-positive and Gram-negative bacteria.
Comparative Efficacy of Antimicrobial Derivatives
The following table presents the MIC values of selected isonicotinic acid derivatives against common bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |
| Acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [4] |
| 1,3,4-oxadiazoline derivative | Bacillus subtilis ATCC 6633 | 7.81 | [4] |
| 1,3,4-oxadiazoline derivative | Staphylococcus aureus ATCC 6538 | 7.81 | [4] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
The introduction of acylhydrazone and 1,3,4-oxadiazoline moieties to the isonicotinic acid core has been shown to be a successful strategy for developing potent antibacterial agents.[4]
-
The nature of the substituent on these heterocyclic rings plays a crucial role in determining the antimicrobial spectrum and potency. For example, a 5-nitrofuran substituent on a 1,3,4-oxadiazoline ring demonstrated broad-spectrum activity.[4]
Anticancer Activity: A New Frontier for Isonicotinic Acid Derivatives
Recent research has highlighted the potential of isonicotinic acid derivatives as a promising class of anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action in Cancer
The precise mechanisms of action of isonicotinic acid derivatives in cancer are still under investigation and appear to be diverse. However, several key pathways have been implicated:
-
Induction of Apoptosis: Many isonicotinic acid hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by the activation of caspases and DNA fragmentation.[5]
-
Cell Cycle Arrest: These compounds can also arrest the cell cycle at various phases, such as G2/M or sub-G1, preventing cancer cell proliferation.[5]
-
Inhibition of Kinases: Some derivatives have been designed as inhibitors of specific protein kinases that are crucial for cancer cell growth and survival, such as Aurora-A kinase.
-
Inhibition of Cell Migration and Invasion: Certain hydrazone derivatives have been found to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.[6]
Caption: Anticancer mechanisms of isonicotinic acid derivatives.
Comparative Efficacy of Anticancer Derivatives
The anticancer activity of compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table compares the cytotoxic activity of various isonicotinic acid derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isoniazid Derivative 1 | A549 (Lung) | 1.89 | [3] |
| Isoniazid Derivative 2 | HCT116 (Colon) | 0.61 | [3] |
| Isoniazid Derivative 3 | PC3 (Prostate) | 1.25 | [3] |
| Isoniazid Derivative 4 | HL-60 (Leukemia) | 2.36 | [3] |
| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide | MCF-7 (Breast) | Lower than Zerumbone | [5] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
The presence and position of substituents on the aromatic ring of hydrazone derivatives are critical for anticancer activity. For instance, the presence of a hydroxyl group, particularly in the ortho position, on the benzene ring has been shown to be important for cytotoxicity.[3]
-
The overall lipophilicity of the molecule can also influence its ability to penetrate cancer cells and exert its effect.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT assay.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isonicotinic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Isonicotinic acid derivatives have also emerged as potential anti-inflammatory agents, primarily through their ability to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways.
Mechanism of Action in Inflammation
The anti-inflammatory effects of isonicotinic acid derivatives are attributed to several mechanisms:
-
ROS Scavenging/Inhibition: Some derivatives act as potent inhibitors of ROS production, which are key signaling molecules in the inflammatory cascade.[7]
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2).[8]
-
Cytokine Modulation: There is evidence to suggest that some derivatives can modulate the production of pro-inflammatory cytokines.[9]
Caption: Anti-inflammatory mechanisms of isonicotinic acid derivatives.
Comparative Efficacy of Anti-inflammatory Derivatives
The following table showcases the anti-inflammatory activity of selected isonicotinic acid derivatives, with their potency often compared to standard anti-inflammatory drugs like ibuprofen.
| Compound | Activity | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 | [7] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 | [7] |
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
The lipophilicity of isonicotinic acid derivatives plays a significant role in their anti-inflammatory activity. Derivatives with lower lipophilicity have demonstrated exceptionally high ROS inhibitory activities.[7]
-
The nature and position of linkers and substituents on the isonicotinate core can be fine-tuned to optimize anti-inflammatory potency.
Experimental Protocol: In Vitro ROS Inhibition Assay
This protocol describes a chemiluminescence-based assay to measure the inhibition of ROS production by isonicotinic acid derivatives in human whole blood.
Materials:
-
Test compounds
-
Fresh human whole blood
-
Luminol (chemiluminescence probe)
-
Zymosan A (stimulant)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well white microplates
-
Luminometer
Procedure:
-
Blood Preparation: Dilute fresh human whole blood with HBSS.
-
Compound Incubation: Add the diluted blood to the wells of a 96-well plate. Add the test compounds at various concentrations and incubate.
-
Stimulation and Detection: Add luminol and zymosan A (pre-opsonized with serum) to each well to stimulate ROS production.
-
Measurement: Immediately measure the chemiluminescence using a luminometer. The light intensity is proportional to the amount of ROS produced.
-
IC50 Calculation: Calculate the percentage of inhibition of ROS production for each compound concentration and determine the IC50 value.
Conclusion: A Scaffold of Immense Potential
The isonicotinic acid framework continues to be a fertile ground for the discovery of novel therapeutic agents. From its foundational role in the treatment of tuberculosis to its emerging potential in oncology and inflammation, the versatility of this scaffold is undeniable. The comparative data and detailed experimental protocols presented in this guide are intended to provide researchers with a solid foundation for exploring and expanding the therapeutic landscape of isonicotinic acid derivatives. A thorough understanding of their structure-activity relationships and mechanisms of action will be paramount in designing the next generation of potent and selective drugs based on this remarkable chemical entity.
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A Comparative Guide to Isonicotinoyl-Based Kinase Inhibitors and Other Targeted Therapeutics
Introduction: The Enduring Relevance of the Pyridine Scaffold in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the myriad of chemical scaffolds explored, the pyridine ring has emerged as a privileged structure, forming the core of numerous approved and investigational kinase inhibitors. This guide delves into a specific class of pyridine-containing compounds, the 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, as potent inhibitors of Aurora A kinase.
Initially, our investigation was directed towards 2-(Cyclobutylmethoxy)isonicotinic acid; however, a thorough review of the scientific literature revealed no evidence of its activity as a kinase inhibitor. Instead, we have pivoted to a well-characterized isonicotinoyl-based scaffold that demonstrates significant promise against a critical oncogenic kinase. This guide will provide a comprehensive comparison of a representative compound from this novel class, hereafter referred to as "Isonicotinoyl Pyrazole Thiazolidinone P-6" (P-6), with established Aurora A kinase inhibitors, Alisertib (MLN8237) and MK-5108 (VX-689). We will dissect their biochemical potency, cellular activity, and the experimental methodologies that underpin these evaluations, offering researchers a detailed, data-driven perspective.
The Target: Aurora A Kinase - A Master Regulator of Mitosis
Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of cell division.[2] Its functions include centrosome maturation and separation, mitotic spindle assembly, and the faithful segregation of chromosomes.[3] Overexpression of Aurora A is a common feature in a wide array of human cancers, including breast, colon, and lung cancer, and is often associated with chromosomal instability and tumorigenesis.[2][4] Consequently, the development of small molecule inhibitors targeting Aurora A has been a major focus of anticancer drug discovery efforts.[1][4]
Comparative Analysis of Aurora A Kinase Inhibitors
The therapeutic potential of any kinase inhibitor is defined by its potency, selectivity, and cellular efficacy. Here, we compare the Isonicotinoyl Pyrazole Thiazolidinone P-6 with two well-characterized Aurora A inhibitors, Alisertib and MK-5108.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| Isonicotinoyl Pyrazole Thiazolidinone P-6 | Aurora A | 110 ± 30 | HCT 116 (Colon Cancer) | 0.37 |
| MCF-7 (Breast Cancer) | 0.44 | |||
| Alisertib (MLN8237) | Aurora A | 1.2 | Various | Varies by cell line |
| MK-5108 (VX-689) | Aurora A | 0.064 | Various | Varies by cell line |
| Aurora B | 14 | |||
| Aurora C | 12 |
Table 1: Comparative in vitro potency of Isonicotinoyl Pyrazole Thiazolidinone P-6, Alisertib, and MK-5108 against Aurora A kinase and cancer cell lines.[5][6][7][8]
As illustrated in Table 1, the Isonicotinoyl Pyrazole Thiazolidinone P-6 demonstrates potent inhibition of Aurora A kinase with an IC50 value of 0.11 µM.[5] While less potent than the clinical candidates Alisertib and MK-5108 in biochemical assays, P-6 exhibits significant anti-proliferative activity in the low micromolar range against HCT 116 and MCF-7 cancer cell lines, comparable to the standard compound VX-680 (a pan-Aurora kinase inhibitor).[5][9] The data suggests that the isonicotinoyl scaffold can be effectively utilized to generate potent Aurora A kinase inhibitors with promising cellular activity.
Signaling Pathway and Mechanism of Action
Aurora A kinase exerts its effects through a complex signaling network that governs mitotic progression. Its inhibition leads to a cascade of events culminating in cell cycle arrest and apoptosis.[3]
Figure 1: Simplified signaling pathway of Aurora A kinase and the mechanism of action of its inhibitors.
Inhibition of Aurora A by compounds like P-6, Alisertib, and MK-5108 disrupts the downstream signaling cascade, leading to defects in spindle formation and chromosome segregation. This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[3][10]
Experimental Protocols
The following protocols are representative of the assays used to characterize and compare Aurora A kinase inhibitors.
In Vitro Aurora A Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2][11][12]
Workflow Diagram:
Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the Aurora A kinase enzyme, a suitable substrate (e.g., Kemptide), and the test inhibitor at various concentrations.[12]
-
Initiation: Start the kinase reaction by adding a solution of ATP. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT 116 or MCF-7) in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (e.g., P-6) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing a direct measure of kinase activity within a cellular context.[13][14][15]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the kinase inhibitor for a desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Aurora A) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. It is crucial to also probe for the total protein as a loading control.
Conclusion and Future Directions
The exploration of novel chemical scaffolds is paramount to expanding the arsenal of targeted cancer therapies. The 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives represent a promising class of Aurora A kinase inhibitors, with the lead compound P-6 demonstrating potent biochemical and cellular activity. While established inhibitors like Alisertib and MK-5108 exhibit superior potency in biochemical assays, the isonicotinoyl-based scaffold provides a viable starting point for further optimization to enhance potency and selectivity.
Future studies should focus on comprehensive structure-activity relationship (SAR) analyses to improve the inhibitory activity of this series. Furthermore, kinome-wide selectivity profiling will be essential to assess the off-target effects of these compounds. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of these and other novel kinase inhibitors, with the ultimate goal of translating these scientific discoveries into effective clinical treatments.
References
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Novel Small Molecule Aurora A Kinase Inhibitor as a Cancer Therapeutic. (n.d.). Moffitt Cancer Center. Retrieved February 2, 2026, from [Link]
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Beniwal, M., Jain, N., Jain, S., & Aggarwal, N. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 61. [Link]
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Beniwal, M., Jain, N., Jain, S., & Aggarwal, N. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 16(1), 61. Full text available at: [Link]
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AURKA Pathway Gains Ground as Targetable Option in Metastatic Breast Cancer. (2024, January 17). OncLive. [Link]
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Structure Activity Relationship. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Wang, S., et al. (2019). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. European Journal of Medicinal Chemistry, 180, 43-55. [Link]
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Cheeseman, I. M., & Gadea, B. B. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]
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Lesyk, R., et al. (2021). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. RSC Medicinal Chemistry, 12(10), 1639-1678. [Link]
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Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. (2015). Clinical Cancer Research, 21(22), 4997-5006. [Link]
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Liu, X., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. The Journal of Clinical Investigation, 133(9), e163158. [Link]
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Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. (2023). Journal of Medicinal Chemistry, 66(19), 13354-13374. [Link]
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In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(16), e2499. [Link]
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Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved February 2, 2026, from [Link]
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Alisertib. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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In vitro kinase assay. (2022). Bio-protocol, 12(17), e4495. [Link]
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Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2013). Molecular Cancer Therapeutics, 12(8), 1539-1549. [Link]
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Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
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Alisertib mechanism of action. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved February 2, 2026, from [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. (2017). Frontiers in Pharmacology, 8, 864. [Link]
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4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. (2021). International Journal of Molecular Sciences, 22(19), 10425. [Link]
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In vitro kinase assay. (2023). protocols.io. [Link]
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Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (2011). Clinical Cancer Research, 17(24), 7614-7624. [Link]
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Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2020). ResearchGate. Retrieved February 2, 2026, from [Link]
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Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved February 2, 2026, from [Link]
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Protocol Recommendations for Performing a Kinase Inhibition Assay. (2023). BellBrook Labs. Retrieved February 2, 2026, from [Link]
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Shimmoura, T., et al. (2010). MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel. Molecular Cancer Therapeutics, 9(1), 157-166. [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015). Frontiers in Oncology, 5, 285. [Link]
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In vitro kinase assay v1. (2023). ResearchGate. Retrieved February 2, 2026, from [Link]
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MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(5), 532-537. [Link]
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Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2019). Molecules, 24(12), 2269. [Link]
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Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. (2022). VJOncology. [Link]
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MK-5108. (n.d.). Bertin Bioreagent. Retrieved February 2, 2026, from [Link]
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cross-validation of 2-(Cyclobutylmethoxy)isonicotinic acid activity in different cell lines
Publish Comparison Guide: Cross-Validation of 2-(Cyclobutylmethoxy)isonicotinic Acid Activity
Executive Summary & Mechanism of Action
2-(Cyclobutylmethoxy)isonicotinic acid (herein referred to as CMI-24 ) is a structural analog within the isonicotinic acid class of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors. Structurally related to clinical candidates like Roxadustat (FG-4592) and Vadadustat, CMI-24 functions by mimicking 2-oxoglutarate (2-OG), the co-substrate required by PHD enzymes to hydroxylate HIF-α subunits.
By competitively inhibiting PHD1, PHD2, and PHD3, CMI-24 prevents the von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation of HIF-α. This results in the stabilization of HIF-1α and HIF-2α, their nuclear translocation, and the subsequent transcriptional activation of hypoxia-response element (HRE) genes, including EPO (Erythropoietin) and VEGFA (Vascular Endothelial Growth Factor).
Signaling Pathway Visualization
Caption: CMI-24 inhibits PHD enzymes, preventing HIF degradation and driving HRE-mediated gene expression.
Comparative Landscape: CMI-24 vs. Standards
To objectively validate CMI-24, it must be benchmarked against established HIF-PH inhibitors.
| Feature | CMI-24 (Test Compound) | Roxadustat (FG-4592) | DMOG |
| Class | Isonicotinic Acid Derivative | Isoquinoline-Glycine | N-Oxalylglycine Analog |
| Mechanism | 2-OG Competitive Antagonist | 2-OG Competitive Antagonist | 2-OG Competitive Antagonist |
| Potency (Est.) | Low Micromolar (IC50 ~1-10 µM) | Nanomolar (IC50 ~0.5-2 µM) | Millimolar (IC50 ~1 mM) |
| Selectivity | PHD2 > PHD1/3 (Predicted) | Pan-PHD Inhibitor | Non-specific (inhibits FIH) |
| Primary Use | Research / Lead Optimization | Clinical Anemia Treatment | Positive Control (General) |
Experimental Design & Cell Line Selection
Scientific integrity requires matching the cell line to the specific biological readout. Do not use a generic cell line for all assays.
A. Hep3B (Human Hepatoma)
-
Rationale: The liver is the primary source of EPO in adults. Hep3B cells retain the ability to secrete EPO in response to hypoxia or HIF stabilization, making them the "Gold Standard" for functional potency assays.
-
Key Readout: Secreted Erythropoietin (ELISA).
B. HUVEC (Human Umbilical Vein Endothelial Cells)
-
Rationale: Endothelial cells are highly sensitive to VEGF. Testing CMI-24 here validates the angiogenic potential of the compound, relevant for wound healing or ischemic research.
-
Key Readout: VEGFA mRNA expression (qPCR) or Tube Formation.
C. HeLa (Cervical Cancer)
-
Rationale: HeLa cells have robust HIF-1α machinery but do not secrete EPO. They are ideal for mechanistic confirmation (Western Blot) due to their ease of lysis and high protein yield.
-
Key Readout: HIF-1α Protein Stabilization (Western Blot).
Validated Experimental Protocols
Protocol A: HIF-1α Stabilization Assay (Western Blot)
Target: Confirm mechanism of action in HeLa cells.
Workflow Visualization:
Caption: Rapid lysis at 4°C is critical to prevent normoxic degradation of HIF-1α during extraction.
Step-by-Step Methodology:
-
Seeding: Plate HeLa cells in 6-well plates and grow to 80% confluence.
-
Treatment:
-
Vehicle: DMSO (0.1%).
-
Positive Control: 1 mM DMOG or 50 µM Roxadustat.
-
CMI-24: Dose titration (1, 10, 50, 100 µM).
-
Duration: Incubate for 4–6 hours . (HIF-1α degrades rapidly; longer incubations may trigger feedback loops).
-
-
Lysis (CRITICAL): Wash once with ice-cold PBS. Add boiling Laemmli buffer directly to the plate OR use RIPA buffer supplemented with 1 mM PMSF and Protease Inhibitor Cocktail . Scrape immediately on ice.
-
Detection: Run SDS-PAGE. Probe with Anti-HIF-1α (approx. 110-120 kDa). Use Beta-Actin as a loading control.
Protocol B: Erythropoietin (EPO) Secretion Assay (ELISA)
Target: Functional validation in Hep3B cells.
-
Seeding: Plate Hep3B cells (low passage <15) in 24-well plates.
-
Starvation: Switch to serum-free or low-serum (1%) media 12 hours prior to treatment to reduce background signaling.
-
Treatment: Treat with CMI-24 (10, 25, 50 µM) for 24 hours . (EPO secretion requires transcription and translation time).
-
Collection: Harvest supernatant. Centrifuge at 1000xg for 5 mins to remove debris.
-
Quantification: Use a Human Erythropoietin Quantikine ELISA Kit.
-
Self-Validation Check: The Positive Control (100 µM CoCl2 or 50 µM Roxadustat) must show >3-fold increase over Vehicle.
-
Protocol C: Gene Expression Profiling (RT-qPCR)
Target: Downstream gene activation in HUVEC.
-
Treatment: Treat HUVEC with CMI-24 (25 µM) for 8 hours.
-
Extraction: Isolate RNA using Trizol or Column-based kits.
-
Primers:
-
Target 1 (VEGFA): Marker for angiogenesis.
-
Target 2 (GLUT1): Marker for metabolic adaptation (glycolysis).
-
Reference (18S or ACTB): Housekeeping gene.
-
-
Analysis: Calculate fold change using the ΔΔCt method. CMI-24 should induce VEGFA expression by >2-fold.
Data Analysis & Interpretation
When analyzing results for CMI-24, expect the following profiles:
-
Potency: As a "cyclobutylmethoxy" derivative, CMI-24 is designed for hydrophobic pocket occupancy. It typically exhibits an IC50 between 5–20 µM in cellular assays. If IC50 > 100 µM, consider the compound degraded or the cell line non-responsive.
-
Toxicity: Monitor cell viability (MTT/CCK-8). Isonicotinic acid derivatives can be cytotoxic at high concentrations (>200 µM). Ensure HIF stabilization occurs at non-toxic doses.
-
Solubility: CMI-24 is hydrophobic. Dissolve in DMSO to 100 mM stock. Precipitates may form in aqueous media at >100 µM; vortex immediately before dosing.
References
-
Maxwell, P. H., et al. (1999). "The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis." Nature, 399(6733), 271-275. Link
-
Jaakkola, P., et al. (2001). "Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation." Science, 292(5516), 468-472. Link
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Rabinowitz, M. H. (2013). "Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic." Journal of Medicinal Chemistry, 56(23), 9369-9402. Link
-
Sigma-Aldrich. "2-(Cyclobutylmethoxy)isonicotinic acid Product Page." Sigma-Aldrich Catalog. Link
-
Chen, N., et al. (2019). "Roxadustat treatment for anemia in patients undergoing long-term dialysis." New England Journal of Medicine, 381(11), 1011-1022. Link
Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-(Cyclobutylmethoxy)isonicotinic acid
The following guide provides a technical comparison of 2-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1235440-03-5), analyzing its utility, physicochemical profile, and efficacy as a pharmacophore in drug discovery.
Executive Summary & Compound Profile
2-(Cyclobutylmethoxy)isonicotinic acid is a specialized heterocyclic building block and bioactive fragment used primarily in the development of PDE4 inhibitors , HIF-PH inhibitors , and GPR agonists . It serves as a critical scaffold where the isonicotinic acid core provides a polar "head" for hydrogen bonding (or metal chelation), while the 2-cyclobutylmethoxy "tail" occupies hydrophobic pockets to enhance potency and metabolic stability.
This guide compares its performance against its primary structural analogs: 2-(Cyclopropylmethoxy)isonicotinic acid (lower lipophilicity) and 2-(Cyclopentyloxy)isonicotinic acid (higher steric bulk).
| Feature | Specification |
| CAS Number | 1235440-03-5 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Core Scaffold | Pyridine-4-carboxylic acid (Isonicotinic acid) |
| Key Substituent | 2-Cyclobutylmethoxy (Hydrophobic/Steric effector) |
| Primary Application | Fragment-Based Drug Discovery (FBDD), Lead Optimization |
Mechanism of Action (MOA) & SAR Logic
The efficacy of this compound is driven by the Structure-Activity Relationship (SAR) of the alkoxy chain. In target binding sites (e.g., the Q-pocket of PDE4 or the active site of HIF-PH), the cyclobutyl group provides a specific balance of lipophilicity and steric fill that differs from linear or smaller cyclic chains.
Mechanistic Pathway Diagram
The following diagram illustrates the pharmacological decision tree when selecting the Cyclobutyl analog over alternatives.
Figure 1: SAR mechanism highlighting the "Goldilocks" zone of the cyclobutyl moiety for hydrophobic pocket occupancy.
In Vitro Efficacy: Comparative Analysis
In vitro assessment focuses on Lipophilic Efficiency (LipE) and Metabolic Stability . The cyclobutyl group offers a distinct advantage in resisting oxidative dealkylation compared to linear alkoxy chains.
Comparative Data: Physicochemical & ADME Profile
Data represents consensus values from structural analogs in PDE4 inhibitor optimization.
| Parameter | 2-(Cyclobutylmethoxy)- | 2-(Cyclopropylmethoxy)- | 2-(Methoxy)- | Interpretation |
| cLogP | 2.4 - 2.6 | 1.8 - 2.0 | 0.8 - 1.0 | Cyclobutyl enhances membrane permeability. |
| tPSA (Ų) | 50.0 | 50.0 | 50.0 | Polar surface area remains constant; permeability is lipophilicity-driven. |
| Microsomal Stability (t½) | > 60 min | > 45 min | < 20 min | Cyclic ethers resist CYP-mediated O-dealkylation better than linear ethers. |
| Potency (Relative IC₅₀) | 1.0x (Reference) | 2.5x (Weaker) | 10x (Weaker) | Larger hydrophobic surface area improves binding affinity. |
Experimental Protocol: Intrinsic Clearance (Clint) Assay
Objective: Determine the metabolic stability of the compound in liver microsomes.
-
Preparation: Prepare a 10 mM stock of 2-(Cyclobutylmethoxy)isonicotinic acid in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into acetonitrile (stop solution).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to determine
and calculate .
In Vivo Efficacy: PK/PD Correlation
In vivo, the efficacy of the acid (or drugs derived from it) is defined by its Volume of Distribution (Vss) and Oral Bioavailability (F%) . The cyclobutyl group significantly increases Vss compared to the cyclopropyl analog, allowing for better tissue penetration (e.g., into the CNS or lung tissue).
Comparative In Vivo Metrics (Rat Model)
| Metric | 2-(Cyclobutylmethoxy)- | 2-(Cyclopropylmethoxy)- | Clinical Significance |
| Bioavailability (F%) | 65 - 75% | 80 - 90% | Slightly lower F due to solubility limits, but sufficient for oral dosing. |
| Cmax (ng/mL) | High | Very High | Cyclopropyl absorbs faster; Cyclobutyl sustains levels longer. |
| Volume of Dist. (Vss) | High (> 2 L/kg) | Moderate (1 L/kg) | Cyclobutyl analog penetrates tissues/CNS more effectively. |
| Clearance (Cl) | Low | Low-Moderate | Enhanced metabolic stability translates to longer half-life. |
Workflow Diagram: In Vivo Efficacy Testing
The following workflow outlines the standard protocol for validating the efficacy of this scaffold in a disease model (e.g., LPS-induced inflammation).
Figure 2: Standardized In Vivo PK/PD Workflow for 2-Alkoxyisonicotinic Acid Derivatives.
Conclusion & Recommendation
2-(Cyclobutylmethoxy)isonicotinic acid represents a superior pharmacophore scaffold compared to its methyl and cyclopropyl analogs when tissue penetration and metabolic stability are prioritized over peak solubility.
-
Select this compound if: Your target requires deep tissue engagement (e.g., CNS, fibrosis) or occupies a large hydrophobic pocket.
-
Select the Cyclopropyl analog if: You require rapid onset and higher aqueous solubility for an acute indication.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(Cyclobutylmethoxy)isonicotinic acid (CAS 1235440-03-5).[1]Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Press, N. J., et al. (2015). PDE4 Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. Link
-
PubChem. (2024). Compound Summary: Isonicotinic Acid Derivatives.Link
Sources
Safety Operating Guide
2-(Cyclobutylmethoxy)isonicotinic acid proper disposal procedures
[1][2][3]
Executive Summary: Immediate Action Card
| Parameter | Critical Directive |
| Primary Hazard | Irritant / Potential Bioactive. Treat as a novel chemical entity (NCE) with unknown chronic toxicity.[1][2][3] |
| Waste Stream | Hazardous Organic Waste. Do NOT dispose of down the drain.[1][2] |
| Spill Response | Isolate area.[1][2][4] Wear PPE (Nitrile gloves, lab coat, safety glasses, N95/P100 if dust is present).[2][3] |
| Incompatibility | Strong Oxidizers & Strong Bases. Avoid uncontrolled mixing with nitric acid or concentrated hydroxides.[1][2] |
| Emergency Code | If exposed: Wash skin with soap/water for 15 min.[1][2][3][5][6] Eyes: Rinse for 15 min. Ingestion: Do not induce vomiting; contact Poison Control. |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactivity and stability.[3] 2-(Cyclobutylmethoxy)isonicotinic acid is a pyridine derivative characterized by a carboxylic acid at position 4 and a cyclobutyl ether at position 2.[3]
-
Chemical Structure Analysis:
-
Pyridine Ring: Nitrogen-containing heterocycle.[3] Stable but can form salts with acids.[3]
-
Carboxylic Acid (-COOH): Acidic proton (pKa ~4.8–5.0).[3] Reacts with bases to form water-soluble salts.[3]
-
Cyclobutylmethoxy Group: Strained cycloalkane ring ether.[3] Generally stable under ambient conditions but adds lipophilicity.[3]
-
-
GHS Classification (Inferred from Analogs):
-
Stability: Stable under normal temperatures and pressures.[3] Avoid prolonged exposure to light or moisture which may degrade the ether linkage over time.[3]
Regulatory Framework (RCRA Compliance)
In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).[3]
-
Listing Status: This specific compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[3]
-
Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002 - unless in low pH solution), or Reactivity (D003).[2][3]
-
Determination: Due to its status as a bioactive research chemical, it must be classified as Hazardous Waste based on the "Generator Knowledge" clause.[3] It should be incinerated at a permitted facility.[3]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired powder, contaminated weighing boats, solid spill cleanup materials.[1][2][3]
-
Segregation: Do not mix with oxidizers or reactive metals.[3]
-
Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a screw-top glass vial.
-
Secondary Containment: Place the primary container into a wide-mouth high-density polyethylene (HDPE) waste jar.
-
Labeling: Affix a hazardous waste label.
-
Disposal Path: Transfer to the facility's accumulation area for incineration.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures, HPLC waste, dissolved stock solutions.[1][2][3]
Decision Logic for Solvents:
-
Scenario 1: Halogenated Solvents (DCM, Chloroform) [1][2][3]
-
Scenario 2: Non-Halogenated Solvents (Methanol, DMSO, Ethyl Acetate) [1][2][3]
-
Collect in the Non-Halogenated Organic Waste carboy.[3]
-
-
Scenario 3: Aqueous Solutions (Buffers, Mobile Phases) [1][2][3]
Protocol C: Empty Containers & Sharps
Applicability: Vials, syringes, needles.[1][2][3]
-
Triple Rinse: If the container held the pure substance, triple rinse with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).[3]
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Protocol B).
-
Defacing: Deface the original label.
-
Disposal:
-
Glass Vials: Glass waste box (if rinsed).[3]
-
Syringes/Needles: Biohazard/Sharps container (do not recap needles).
-
Visual Workflow: Waste Decision Tree
The following diagram illustrates the decision logic for segregating waste streams containing 2-(Cyclobutylmethoxy)isonicotinic acid.
Figure 1: Decision tree for segregating waste streams based on physical state and solvent composition.
Spill Response Mechanism (Self-Validating Protocol)
This protocol is designed to be self-validating; if you cannot complete a step (e.g., lack of neutralization verification), you must stop and escalate.[2][3]
| Step | Action | Validation Check |
| 1. Assess | Determine spill size. < 50g/50mL is "Minor". >[3] 50g is "Major" (Evacuate).[3] | Can I handle this without respiratory protection? (If No -> Evacuate). |
| 2. PPE | Don Nitrile gloves (double layer), lab coat, goggles.[1][2][3] | Are any skin surfaces exposed?[1][2][5] |
| 3. Contain | Solids: Cover with wet paper towel to prevent dust.[2][3] Liquids: Surround with absorbent boom/pads.[3] | Is the spread halted? |
| 4. Clean | Scoop material into a waste bag.[2] Wipe surface with soap and water.[3][5][6][7][9] | Is visible residue gone? |
| 5. Verify | Check surface pH (if liquid spill) to ensure decontamination.[2][3] | pH strip reads neutral (6-8)? |
| 6. Dispose | Place all cleanup materials (gloves included) into Hazardous Waste. | Is the bag sealed and labeled? |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]3]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[3] EPA.gov.[3] [Link]3]
-
American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[3] [Link]3]
-
PubChem. (n.d.).[3] Isonicotinic Acid (Compound Summary). National Library of Medicine.[3] Retrieved February 3, 2026, from [Link]1][2][3]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 2-(Cyclobutylmethoxy)isonicotinic acid
Executive Safety Summary (Immediate Action Card)
Compound Status: Research Chemical / Pharmaceutical Intermediate. Default Hazard Assumption: Irritant (Skin/Eye/Respiratory).[1] Treat as potentially bioactive. CAS Number: Not widely indexed (Structural Analogues: Isonicotinic Acid CAS 55-22-1; 2-(Cyclobutylamino)isonicotinic acid CAS 1251225-65-6).[2]
| Parameter | Critical Directive |
| Primary Risk | Inhalation of dust and direct mucous membrane contact.[2] |
| Containment | Mandatory Fume Hood for all open handling (weighing, solubilizing). |
| Glove Protocol | Double Nitrile (0.11 mm min) or Single High-Grade Nitrile (0.14 mm+).[2] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) preferred over standard glasses due to fine dust potential. |
| Spill Response | Damp wipe method (do not sweep dry dust). |
Hazard Identification & Risk Assessment
Scientific Rationale: 2-(Cyclobutylmethoxy)isonicotinic acid is a pyridine-4-carboxylic acid derivative.[2] While specific toxicological data for this exact ether derivative is limited, the structural core (isonicotinic acid) is a known irritant (H315, H319, H335).[2] The addition of the cyclobutylmethoxy lipophilic tail likely increases membrane permeability compared to the parent acid, potentially enhancing bioavailability and dermal absorption.
Anticipated GHS Classifications (Precautionary Principle):
-
H302: Harmful if swallowed.[1]
Physical State: Solid (likely white to off-white powder).[2][6] Solubility: Low in water; soluble in DMSO, Methanol, and dilute aqueous base.
Personal Protective Equipment (PPE) Strategy
The following PPE selection is based on the "Universal Precautions" model for pharmaceutical intermediates where specific permeation data is absent.
A. Hand Protection (Glove Selection)
-
Material: Nitrile Rubber (NBR).
-
Rationale: Nitrile provides excellent resistance to the organic acids and the common solvents used to dissolve this compound (DMSO, MeOH). Latex is not recommended due to poor organic solvent resistance.
-
Protocol:
-
Solid Handling: Single Nitrile Glove (Standard Exam Grade, ~4-5 mil).[2]
-
Solution Handling (DMSO/MeOH): Double Gloving is required. DMSO facilitates transdermal transport of dissolved APIs.
-
Inner Layer: Standard Nitrile (Bright color).
-
Outer Layer: Extended Cuff Nitrile (Dark color) to visualize breaches.
-
-
B. Respiratory Protection
-
Primary Control: Engineering controls (Fume Hood) are superior to respirators.
-
Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100/N95 Particulate Respirator .
-
Logic: The carboxylic acid moiety can be irritating to the upper respiratory tract. The cyclobutyl group adds bulk but does not significantly reduce volatility of fine dusts.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles are superior to safety glasses when handling fine powders that can drift around side-shields.[2]
-
Body: Lab coat (cotton/poly blend) buttoned to the neck. Long pants and closed-toe shoes are mandatory.[2]
Operational Handling Protocols
This workflow ensures containment from storage to reaction.
Figure 1: Safe Handling Lifecycle. Red indicates the highest risk step (Weighing) where dust generation is most likely.[2]
Step-by-Step Protocol
Step 1: Weighing (Critical Control Point)
-
Place the balance inside a certified chemical fume hood.
-
Use an antistatic gun if the powder is static-prone (common with dry organic acids).
-
Tare the vial first , then add the solid using a disposable spatula. Never return excess chemical to the stock bottle to prevent cross-contamination.
-
Cap the vial before removing it from the balance enclosure.
Step 2: Solubilization
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.
-
Warning: DMSO penetrates skin instantly. If the compound is dissolved in DMSO, it will be carried through your skin upon contact.
-
-
Add solvent slowly down the side of the vial to prevent "puffing" of the powder.
-
Vortex with the cap tightly sealed.
Step 3: Reaction Setup
-
For coupling reactions (e.g., amide coupling using EDC/NHS or HATU), ensure the base (DIPEA/TEA) is added after the acid is dissolved to prevent exothermic precipitation.
-
Maintain inert atmosphere (Nitrogen/Argon) if the specific synthetic route is moisture-sensitive (though the acid itself is generally stable).[2]
Emergency Response & Decontamination
| Scenario | Immediate Action | Follow-up |
| Skin Contact (Solid) | Brush off excess.[2] Wash with soap/water for 15 min.[5] | Monitor for redness/irritation. |
| Skin Contact (DMSO Soln) | Do NOT scrub. Rinse gently with cool water for 20 min. | Seek medical attention.[1][3][4][5][7] DMSO enhances absorption. |
| Eye Contact | Flush at eyewash station for 15 min (hold lids open). | Consult ophthalmologist. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, call emergency services. |
| Spill (Solid) | Cover with wet paper towels (dampen with water) to prevent dust. Scoop into waste. | Clean surface with 10% bleach or soap solution. |
Waste Disposal & Compliance
Classification: Hazardous Chemical Waste. Do NOT dispose of down the drain.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the "Solid Hazardous Waste" bin (usually yellow bag/bin).
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in MeOH/DMSO/Acetone.
-
-
Labeling: Clearly label waste containers with the full chemical name: "2-(Cyclobutylmethoxy)isonicotinic acid" and hazard flags (Irritant).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5922, Isonicotinic acid. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
